2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene
Description
Properties
IUPAC Name |
4-(2-bromoprop-2-enyl)-1-chloro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrCl/c1-7-5-9(6-8(2)11)3-4-10(7)12/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSNQPVRYWLEII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=C)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373614 | |
| Record name | 4-(2-Bromoprop-2-en-1-yl)-1-chloro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842140-31-2 | |
| Record name | 4-(2-Bromo-2-propen-1-yl)-1-chloro-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842140-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Bromoprop-2-en-1-yl)-1-chloro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of 2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene
Abstract
This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of 2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene, a valuable halogenated intermediate in organic synthesis. The document outlines a robust two-step synthetic pathway commencing with the preparation of the precursor, 3-(4-chloro-3-methylphenyl)-1-propene, via a Grignard reaction, followed by a selective allylic bromination using N-Bromosuccinimide (NBS). We delve into the causality behind the chosen reagents and reaction conditions, emphasizing process control and safety. The guide culminates with a detailed protocol for the structural elucidation of the target compound using modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers and professionals in chemical synthesis and drug development, offering both a practical laboratory protocol and a deeper understanding of the underlying chemical principles.
Introduction and Strategic Overview
This compound is a substituted allylic bromide. This class of compounds serves as a versatile building block in organic chemistry, primarily due to the presence of two highly reactive functional groups: a carbon-carbon double bond and an allylic bromide. The allylic bromide is particularly susceptible to nucleophilic substitution (both Sₙ2 and Sₙ1 pathways), while the alkene moiety can undergo a wide range of addition reactions. This dual reactivity makes it a key intermediate for constructing more complex molecular architectures, particularly in the synthesis of pharmaceutical agents and novel materials.
The synthetic strategy detailed herein is designed for efficiency and selectivity. It avoids harsh conditions where possible and utilizes well-established, reliable reactions. The pathway is logically dissected into two primary stages:
-
Carbon Framework Construction: Formation of the precursor alkene, 3-(4-chloro-3-methylphenyl)-1-propene, by creating a crucial carbon-carbon bond.
-
Selective Functionalization: Introduction of the bromine atom at the allylic position of the precursor alkene, yielding the final product.
This approach ensures a high degree of control over the final structure, which is then rigorously verified through a suite of analytical techniques.
Retrosynthetic Analysis
A retrosynthetic approach logically deconstructs the target molecule into readily available starting materials, illuminating the chosen forward-synthetic path. The primary disconnections are at the allylic C-Br bond and the C-C bond connecting the aromatic ring to the propene unit.
Caption: Retrosynthetic pathway for the target molecule.
Synthesis Methodology
The overall synthetic workflow is a sequential process involving the Grignard reaction followed by allylic bromination.
Caption: Overall experimental workflow for the two-part synthesis.
Part A: Synthesis of 3-(4-chloro-3-methylphenyl)-1-propene
This step employs a Grignard reaction, a powerful method for forming carbon-carbon bonds.[1] An organomagnesium halide (Grignard reagent) is formed from 4-chloro-3-methylbromobenzene and magnesium metal, which then acts as a potent nucleophile attacking the electrophilic carbon of allyl bromide.[2][3]
Materials and Equipment:
-
Three-neck round-bottom flask with reflux condenser and dropping funnel
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
4-Chloro-3-methylbromobenzene
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon inert atmosphere setup
Experimental Protocol:
-
Apparatus Setup: Assemble a dry three-neck flask equipped with a condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and cool under a stream of inert gas to ensure anhydrous conditions.
-
Grignard Initiation: Place magnesium turnings (1.2 eq.) in the flask. Add a single crystal of iodine.
-
Reagent Addition: In the dropping funnel, prepare a solution of 4-chloro-3-methylbromobenzene (1.0 eq.) in anhydrous THF. Add a small portion of this solution to the magnesium turnings. The reaction is initiated, as evidenced by heat evolution and the disappearance of the iodine color.[4] If the reaction does not start, gentle warming may be required.
-
Grignard Formation: Once initiated, add the remaining THF solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for 1 hour to ensure complete formation of the Grignard reagent.
-
Coupling Reaction: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of allyl bromide (1.1 eq.) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation or column chromatography (silica gel, hexane) to obtain pure 3-(4-chloro-3-methylphenyl)-1-propene.
Part B: Synthesis of this compound
This transformation is achieved via a free-radical allylic bromination.[5] N-Bromosuccinimide (NBS) is the reagent of choice for this reaction.[6] Its primary advantage is its ability to provide a constant, low concentration of elemental bromine (Br₂) throughout the reaction, which is generated in situ.[7] This condition favors the radical substitution pathway at the allylic position over the competing electrophilic addition of bromine across the double bond.[6][8]
Materials and Equipment:
-
Round-bottom flask with reflux condenser
-
3-(4-chloro-3-methylphenyl)-1-propene (from Part A)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent
-
Light source (e.g., a sunlamp) or heating mantle
-
Filtration apparatus
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the alkene from Part A (1.0 eq.) in CCl₄. Add NBS (1.05 eq.) and a catalytic amount of AIBN.
-
Initiation: Gently reflux the mixture using a heating mantle. The use of a sunlamp or a standard incandescent bulb can also effectively initiate the radical chain reaction.[6]
-
Reaction Monitoring: The reaction can be monitored by TLC or by observing the progress of the reaction (succinimide, a byproduct, is denser than CCl₄ and will sink, while NBS is less dense and floats). The reaction is typically complete within 1-3 hours.
-
Workup: Cool the reaction mixture to room temperature. The solid succinimide byproduct can be removed by vacuum filtration.
-
Isolation and Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any residual bromine, followed by water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The resulting crude product should be purified by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the pure target compound.
Reaction Mechanism: Allylic Bromination
The Wohl-Ziegler reaction mechanism proceeds via a classic radical chain process involving initiation, propagation, and termination steps.[6]
Caption: Simplified mechanism for free-radical allylic bromination.
-
Initiation: The reaction begins with the homolytic cleavage of the radical initiator (e.g., AIBN) by heat or light to form radicals. These radicals can then abstract a bromine atom from Br₂ or NBS to generate the key bromine radical (Br•).
-
Propagation (Chain Reaction):
-
Step 1: A bromine radical abstracts a hydrogen atom from the allylic position of the precursor alkene. This is the rate-determining step and is favored due to the relative weakness of the allylic C-H bond, which leads to the formation of a resonance-stabilized allylic radical.[8]
-
Step 2: The newly formed allylic radical reacts with a molecule of Br₂ (present in low concentration) to form the final product and a new bromine radical, which continues the chain reaction.
-
-
Termination: The reaction ceases when two radicals combine.
Characterization and Data
The identity and purity of the synthesized this compound must be confirmed through rigorous spectroscopic analysis.[9]
| Technique | Expected Observations | Interpretation |
| ¹H NMR | Multiplet (~7.2-7.4 ppm, 3H)Singlet (~5.4 ppm, 1H)Singlet (~5.6 ppm, 1H)Singlet (~3.6 ppm, 2H)Singlet (~2.3 ppm, 3H) | Aromatic protons (Ar-H).Vinylic proton (C=CHaHb).Vinylic proton (C=CHaHb).Benzylic/Allylic protons (-CH₂-Ar).Methyl protons (-CH₃). |
| ¹³C NMR | Signals ~135-140 ppmSignals ~125-133 ppmSignal ~120 ppmSignal ~40 ppmSignal ~20 ppm | Quaternary aromatic carbons and vinylic carbon attached to Br.Aromatic CH carbons.Terminal vinylic carbon (=CH₂).Benzylic carbon (-CH₂-).Methyl carbon (-CH₃). |
| IR (Infrared) | ~3080 cm⁻¹~1640 cm⁻¹~1480 cm⁻¹~800-900 cm⁻¹~650 cm⁻¹ | =C-H stretch (vinylic).C=C stretch (alkene).C=C stretch (aromatic).C-H out-of-plane bend (aromatic substitution pattern).C-Br stretch. |
| MS (Mass Spec) | Molecular ion peak (M⁺) and M+2 peak in ~1:1 ratio. | Presence of one bromine atom. The M+2 peak will also be influenced by the ³⁷Cl isotope. The fragmentation pattern would show loss of Br• and cleavage at the benzylic position. |
Note: Predicted chemical shifts (ppm) are estimates and may vary based on solvent and instrument calibration.
Safety and Handling
-
Grignard Reagents: Are highly reactive, moisture-sensitive, and can ignite spontaneously in air. All reactions must be conducted under a dry, inert atmosphere.[2]
-
Halogenated Hydrocarbons: Both the starting materials and the final product are potential irritants and should be handled in a well-ventilated fume hood. Avoid skin contact and inhalation.
-
N-Bromosuccinimide (NBS): Is a lachrymator and an irritant. It is also light-sensitive. Store in a cool, dark place and handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Carbon Tetrachloride (CCl₄): Is a known carcinogen and is toxic. If possible, substitute with a safer solvent like cyclohexane or benzene. All work must be performed in a certified chemical fume hood.
Conclusion
This guide details a reliable and reproducible two-step synthesis of this compound. The methodology leverages a classic Grignard reaction for C-C bond formation followed by a selective Wohl-Ziegler allylic bromination. The rationale for key experimental choices, particularly the use of NBS to ensure selectivity, has been thoroughly explained. The provided characterization data serves as a benchmark for researchers to validate the successful synthesis of this versatile chemical intermediate. Adherence to the outlined protocols and safety precautions is essential for achieving high yields and ensuring laboratory safety.
References
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SlideServe. (2025, January 8). Wittig Reaction and Allylic Bromination. [Link]
-
National Institutes of Health (NIH). 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one. [Link]
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Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]
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PrepChem.com. Synthesis of C. 2-Bromo-3-phenyl-1-propene. [Link]
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ACS Publications - Organic Letters. Wittig Olefination between Phosphine, Aldehyde, and Allylic Carbonate: A General Method for Stereoselective Synthesis of Trisubstituted 1,3-Dienes with Highly Variable Substituents. [Link]
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Organic Chemistry Portal. Wittig Reaction. [Link]
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NROChemistry. (2022). Wittig Reaction: Mechanism and Examples. [Link]
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ChemSpider Synthetic Pages. (2012, May 14). Grignard addition to aldehyde via chlorobenzene metalation. [Link]
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Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?. [Link]
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Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. [Link]
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Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]
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A Technical Guide to Dabrafenib (GSK2118436): A Potent BRAF Inhibitor in Oncology
Introduction: Targeting the Core Driver of Melanoma
The landscape of oncology has been reshaped by the advent of targeted therapies, moving beyond the broad-spectrum cytotoxicity of traditional chemotherapy to a more nuanced approach based on the specific molecular drivers of a given malignancy. One of the most significant breakthroughs in this domain has been the development of inhibitors targeting the BRAF kinase, a critical node in the mitogen-activated protein kinase (MAPK) signaling pathway. Approximately 50% of cutaneous melanomas harbor activating mutations in the BRAF gene, most commonly a valine to glutamic acid substitution at codon 600 (V600E), leading to constitutive activation of the MAPK pathway and uncontrolled cell proliferation.[1][2]
Dabrafenib (GSK2118436), an orally administered, potent, and selective ATP-competitive inhibitor of mutated BRAF kinases, represents a cornerstone of this therapeutic strategy.[3][4] Initially approved by the U.S. Food and Drug Administration (FDA) in 2013 for BRAF V600E mutation-positive metastatic melanoma, its indications have since expanded, particularly in combination with the MEK inhibitor Trametinib, to enhance efficacy and mitigate resistance.[5][6][7] This guide provides an in-depth technical overview of Dabrafenib, from its fundamental chemical properties and mechanism of action to its clinical applications and the experimental protocols used to validate its activity.
Physicochemical Properties of Dabrafenib
Dabrafenib is supplied for clinical use as Dabrafenib mesylate, a white to slightly colored solid.[8][9] Understanding its core physicochemical properties is essential for its formulation, handling, and interpretation in experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide | [4][10] |
| Synonyms | GSK2118436, GSK2118436A, Tafinlar | [4][10] |
| CAS Number | 1195765-45-7 (Free Base) | [10] |
| Molecular Formula | C23H20F3N5O2S2 | [4][10] |
| Molecular Weight | 519.56 g/mol | [4][10] |
| Solubility | Insoluble in water; ≥26 mg/mL in DMSO | [11] |
Mechanism of Action: Precision Inhibition of the MAPK Pathway
Dabrafenib's therapeutic effect is rooted in its highly specific inhibition of the constitutively active BRAF V600 mutant proteins. By binding to the ATP-binding domain of these kinases, it prevents the downstream phosphorylation and activation of MEK1 and MEK2, which in turn blocks the phosphorylation of ERK1 and ERK2.[11][12] The inhibition of this signaling cascade leads to a G1 cell cycle arrest, suppression of cell proliferation, and induction of apoptosis in tumor cells harboring the BRAF V600 mutation.[12][13]
The selectivity of Dabrafenib is a key aspect of its design. It demonstrates high potency against BRAF V600E, V600K, and V600D mutants, with significantly less activity against wild-type BRAF and CRAF.[1][3] This specificity minimizes off-target effects that could arise from inhibiting the wild-type kinase in non-cancerous cells.
Caption: Dabrafenib selectively inhibits mutant BRAF, blocking the MAPK signaling cascade.
However, inhibition of mutant BRAF can lead to a paradoxical activation of the MAPK pathway in cells with wild-type BRAF and an upstream mutation (e.g., in RAS). This occurs because BRAF inhibitors can promote the dimerization of RAF proteins, leading to CRAF-dependent activation of MEK and ERK.[7][14] This phenomenon is a key rationale for combining Dabrafenib with a MEK inhibitor like Trametinib, which blocks the pathway downstream and abrogates this paradoxical activation.[1][14]
Pharmacological Profile
Pharmacokinetics
Dabrafenib exhibits favorable pharmacokinetic properties for an oral agent.[15]
-
Absorption: It is well-absorbed orally, with an absolute bioavailability of 95%.[15][16]
-
Distribution: It is highly protein-bound in plasma.
-
Metabolism: Dabrafenib is primarily metabolized by cytochrome P450 enzymes CYP2C8 and CYP3A4.[15][16] One of its major metabolites, hydroxy-dabrafenib, is pharmacologically active.[15][16] A notable characteristic is its dose-dependent auto-induction of metabolism, likely through CYP3A4, which means that after repeated dosing, its own clearance increases.[15][17] Consequently, steady-state concentrations are reached after approximately 14 days, and systemic exposure increases in a less-than-dose-proportional manner.[3][15][17]
-
Excretion: The main route of elimination is through biliary excretion.[15][16]
Pharmacodynamics
The pharmacodynamic effects of Dabrafenib are directly linked to its mechanism of action. In clinical studies, administration of Dabrafenib at the recommended phase II dose (RP2D) of 150 mg twice daily resulted in significant inhibition of tumor growth and reduced levels of phosphorylated ERK (pERK) in tumor tissues from patients with BRAF V600-mutant melanoma.[3]
Clinical Efficacy and Therapeutic Applications
Dabrafenib, both as a monotherapy and in combination, has demonstrated significant clinical benefit across several cancer types harboring BRAF V600 mutations.
Metastatic Melanoma
-
Monotherapy: Pivotal phase III trials, such as the BREAK-3 study, showed that Dabrafenib monotherapy significantly improved progression-free survival (PFS) compared to standard dacarbazine chemotherapy in patients with previously untreated BRAF V600E-mutant metastatic melanoma.[5][18] Efficacy has also been shown in patients with BRAF V600K mutations and in those with brain metastases.[1][5]
-
Combination Therapy with Trametinib: The combination of Dabrafenib and the MEK inhibitor Trametinib has become the standard of care. The COMBI-v and COMBI-d trials demonstrated that this combination significantly improved overall survival (OS) and PFS compared to BRAF inhibitor monotherapy (Vemurafenib or Dabrafenib, respectively).[19][20] The combination therapy also reduces the incidence of certain side effects, such as the development of cutaneous squamous cell carcinoma.[20]
-
Adjuvant Setting: The COMBI-AD trial established the role of adjuvant Dabrafenib plus Trametinib in patients with resected stage III melanoma with a BRAF V600 mutation. The combination therapy showed a significant and sustained benefit in relapse-free survival and distant metastasis-free survival compared to placebo after long-term follow-up.[21][22]
Other Solid Tumors
The success in melanoma has led to the investigation and approval of Dabrafenib plus Trametinib in other BRAF V600E-mutated malignancies, including:
-
Non-Small Cell Lung Cancer (NSCLC): Approved for metastatic NSCLC.[16][23]
-
Anaplastic Thyroid Cancer: Approved for locally advanced or metastatic disease.[16][23]
Mechanisms of Acquired Resistance
Despite high initial response rates, acquired resistance to Dabrafenib monotherapy typically develops within a median of 6-8 months.[2][24] Understanding these resistance mechanisms is crucial for developing subsequent therapeutic strategies. The primary driver of resistance is the reactivation of the MAPK pathway.[24][25]
Key mechanisms include:
-
Secondary Mutations: Activating mutations in genes downstream or parallel to BRAF, such as NRAS or MEK1.[24][25][26]
-
BRAF Alterations: Appearance of BRAF V600E splice variants that promote RAF dimerization or amplification of the mutated BRAF gene.[24][26]
-
Activation of Parallel Pathways: Upregulation of alternative signaling cascades that bypass the need for BRAF, most notably the PI3K/AKT pathway, often through the loss of the tumor suppressor PTEN.[24][26][27]
-
Upregulation of Receptor Tyrosine Kinases: Increased expression and activation of receptors like PDGFRβ, EGFR, and IGF-1R can reactivate both the MAPK and PI3K/AKT pathways.[26]
Caption: Key mechanisms of acquired resistance to Dabrafenib therapy.
Toxicology and Adverse Event Profile
While targeted, Dabrafenib is associated with a distinct set of adverse events. The most common side effects include pyrexia (fever), fatigue, rash, arthralgia, headache, nausea, and hyperkeratosis.[6][28]
More serious, but less common, adverse events include:
-
Cutaneous Squamous Cell Carcinoma (cSCC) and Keratoacanthoma: A consequence of paradoxical MAPK activation in BRAF wild-type skin cells. The incidence is significantly reduced when Dabrafenib is co-administered with a MEK inhibitor.[5][20]
-
Serious Febrile Reactions: Severe fever can occur, sometimes complicated by hypotension, dehydration, or renal failure.[7][29]
-
Cardiomyopathy: Reductions in left ventricular ejection fraction have been observed.[6][29]
-
Ocular Toxicities: Uveitis and other eye-related side effects can occur.[7][29]
-
Drug Interactions: Dabrafenib is an inducer of several CYP enzymes (e.g., CYP3A4, CYP2B6, CYP2C) and a substrate of CYP3A4 and CYP2C8.[15][29] Co-administration with potent inhibitors or inducers of these enzymes is not recommended, and it may decrease the efficacy of hormonal contraceptives.[29]
Experimental Protocols for Preclinical Evaluation
Validating the on-target effect and cellular impact of Dabrafenib is a cornerstone of preclinical research. Below are representative protocols for assessing MAPK pathway inhibition and cell viability.
Protocol 1: Western Blot for Phospho-ERK (pERK) Inhibition
This protocol assesses the direct pharmacodynamic effect of Dabrafenib on its intended signaling pathway.
Caption: Workflow for assessing pERK inhibition by Dabrafenib via Western Blot.
Methodology:
-
Cell Culture: Seed BRAF V600E-positive melanoma cells (e.g., A375P) in 6-well plates and allow them to adhere overnight at 37°C, 5% CO2.[14][30]
-
Treatment: Treat cells with varying concentrations of Dabrafenib (e.g., 0-300 nM) or a vehicle control (0.2% DMSO) for 1 hour.[14][30]
-
Lysis: Wash cells with ice-cold PBS and lyse using a suitable buffer (e.g., 25 mM Tris-HCl pH 7.5, 2 mM EDTA, 2 mM EGTA, 1% Triton X-100, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.[14]
-
Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and resolve the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer targeting phospho-ERK1/2 (p44/42 MAPK), total ERK1/2, and a loading control (e.g., β-Actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. A dose-dependent decrease in the pERK/total ERK ratio indicates effective on-target inhibition.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures the cytotoxic or cytostatic effect of Dabrafenib on cancer cell lines.
Methodology:
-
Cell Seeding: Seed BRAF V600E-positive cells (e.g., A375P, SKMEL28) and BRAF wild-type control cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Add a serial dilution of Dabrafenib (e.g., 0.02 nM to 10 µM) to the wells. Include wells with vehicle control (DMSO) and no-cell controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.[14]
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® 3D Cell Viability Assay reagent to each well according to the manufacturer's instructions.[13] This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Measurement: Shake the plate for 2 minutes to induce lysis and then let it incubate for 10 minutes to stabilize the signal. Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells and plot the results as a dose-response curve. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value to determine the potency of Dabrafenib.[14] Sensitive cell lines typically exhibit GI50/IC50 values in the low nanomolar range.[14]
Conclusion
Dabrafenib has fundamentally altered the prognosis for patients with BRAF V600-mutant cancers, particularly metastatic melanoma. Its high selectivity and oral bioavailability make it a powerful therapeutic agent. The extensive research into its mechanism, clinical efficacy, and resistance pathways has not only established its role in the clinic but has also provided a blueprint for the development of rational combination therapies, such as its pairing with Trametinib. This combination approach, which addresses both primary signaling and resistance mechanisms, exemplifies the progress and potential of targeted oncology. Continued research will undoubtedly further refine its use and expand its application, offering hope to a wider range of patients with genetically defined cancers.
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Falchook, G. S., Long, G. V., Kurzrock, R., et al. (2012). Dose Selection, Pharmacokinetics, and Pharmacodynamics of BRAF Inhibitor Dabrafenib (GSK2118436). Clinical Cancer Research. [Link]
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An In-depth Technical Guide to 2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene, a halogenated phenylpropene derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis. This document delineates a probable synthetic route, predicted physicochemical properties, and detailed spectroscopic analysis based on analogous structures. Furthermore, it explores the compound's reactivity, particularly the utility of its allylic bromide and aryl halide moieties in constructing complex molecular architectures relevant to drug discovery. The guide also addresses safety and toxicological considerations inherent to halogenated aromatic compounds.
Introduction
Substituted phenylpropenes are a class of organic compounds that form the backbone of numerous natural products and synthetic molecules with diverse pharmacological activities. The introduction of halogen atoms and an allylic bromide functional group, as seen in this compound, significantly enhances the synthetic utility of the scaffold. The allylic bromide serves as a reactive handle for nucleophilic substitution and cross-coupling reactions, while the substituted aromatic ring allows for fine-tuning of steric and electronic properties, which are critical for biological activity.
This guide aims to provide a detailed technical resource for researchers interested in utilizing this compound for the synthesis of novel chemical entities. By combining established synthetic methodologies for related compounds with predictive analysis of its properties, we present a foundational understanding of this molecule's potential in the development of new therapeutic agents.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a propane backbone with a bromine atom at the second position and a 4-chloro-3-methylphenyl group at the third position. A double bond exists between the first and second carbon atoms.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₀BrCl |
| Molecular Weight | 245.54 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | > 200 °C (at atmospheric pressure) |
| Solubility | Insoluble in water; soluble in organic solvents like ether, THF, and chlorinated solvents. |
| Density | ~1.4 g/mL |
Synthesis and Purification
A plausible and efficient synthetic route to this compound can be adapted from established methods for the synthesis of analogous 2-bromo-3-aryl-1-propenes.[1] The proposed synthesis involves a Grignard reaction, a cornerstone of carbon-carbon bond formation.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
This protocol is adapted from the synthesis of 2-Bromo-3-phenyl-1-propene and should be optimized for the specific substrate.[1]
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add magnesium turnings. Add a solution of 4-chloro-3-methylbromobenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.
-
Coupling Reaction: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of 2,3-dibromopropene in anhydrous THF dropwise, maintaining the temperature below 15 °C.
-
Reaction Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Cool the mixture again and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are predicted key features based on its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Aromatic Protons (Ar-H): Expect complex multiplets in the range of 7.0-7.5 ppm, corresponding to the three protons on the substituted benzene ring.
-
Vinyl Protons (=CH₂): Two distinct signals (doublets or narrow multiplets) are expected in the region of 5.5-6.0 ppm, representing the geminal protons on the double bond.
-
Benzylic Protons (-CH₂-Ar): A singlet or a narrow multiplet around 3.6-4.0 ppm, corresponding to the two protons of the methylene group adjacent to the aromatic ring.
-
Methyl Protons (-CH₃): A singlet around 2.3-2.5 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Aromatic Carbons: Multiple signals in the 120-140 ppm range.
-
Alkene Carbons: Signals around 115 ppm (=CH₂) and 135 ppm (-C(Br)=).
-
Benzylic Carbon: A signal around 40-45 ppm (-CH₂-Ar).
-
Methyl Carbon: A signal around 15-20 ppm (-CH₃).
IR (Infrared) Spectroscopy
-
C=C Stretch (alkene): A peak around 1630-1650 cm⁻¹.
-
C-H Stretch (aromatic): Peaks above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C-Br Stretch: A peak in the fingerprint region, typically 500-600 cm⁻¹.
-
C-Cl Stretch: A peak around 700-800 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of bromine. The fragmentation pattern would likely involve the loss of Br, Cl, and cleavage of the benzylic C-C bond.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the presence of two key reactive sites: the allylic bromide and the aryl chloride.
Reactions at the Allylic Bromide
The allylic bromide is highly susceptible to nucleophilic substitution (Sₙ2) reactions, making it an excellent electrophile for introducing the substituted cinnamyl moiety into a target molecule.[2] It can also participate in various coupling reactions.
Caption: Key reaction pathways for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl chloride can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, although typically under more forcing conditions than an aryl bromide or iodide.[3] This allows for the introduction of a wide variety of substituents on the aromatic ring, providing a powerful tool for generating libraries of compounds for structure-activity relationship (SAR) studies.
Safety and Toxicological Considerations
Halogenated aromatic compounds can exhibit toxicity, and appropriate safety precautions must be taken when handling this compound.[4][5]
-
Handling: This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
-
Toxicity: While specific toxicological data is unavailable, related halogenated compounds are known to be irritants and may have long-term health effects.[6] Inhalation, ingestion, and skin contact should be avoided.
-
Environmental Impact: Halogenated organic compounds can be persistent in the environment.[4] Proper disposal according to institutional and local regulations is crucial.
Conclusion
This compound represents a valuable, yet underexplored, synthetic intermediate for the construction of complex organic molecules. Its dual reactivity at the allylic bromide and aryl chloride positions offers a versatile platform for the synthesis of diverse chemical libraries. This guide provides a foundational framework for its synthesis, characterization, and application, empowering researchers to harness its potential in the pursuit of novel therapeutic agents. Further experimental validation of the predicted properties and reactivity is warranted to fully elucidate the capabilities of this promising building block.
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A Comprehensive Technical Review of Chloro-Methylphenyl Substituted Propenes: Synthesis, Bioactivity, and Therapeutic Prospects
Abstract
Chloro-methylphenyl substituted propenes, a class of compounds often categorized under the broader family of chalcones, represent a synthetically accessible and pharmacologically significant scaffold. The core structure, characterized by a 1,3-diaryl-2-propen-1-one framework, features a reactive α,β-unsaturated carbonyl system that is pivotal to its diverse biological activities.[1][2] The strategic placement of chloro and methyl substituents on the phenyl rings allows for fine-tuning of the molecule's electronic and steric properties, profoundly influencing its interaction with biological targets. This technical guide provides an in-depth review of the synthesis, characterization, and pharmacological evaluation of this promising class of compounds. We will explore the causal relationships behind synthetic strategies, delve into the structure-activity relationships that govern their efficacy, and discuss their potential as therapeutic agents in oncology, infectious diseases, and inflammatory conditions.
Introduction: The Chalcone Scaffold as a Privileged Structure
Chalcones and their derivatives are polyphenolic compounds that form the central core for a variety of important biological molecules.[1] Their structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, makes them highly reactive and versatile.[3] This ketoethylenic moiety is a key determinant of their wide-ranging pharmacological properties, which include antimicrobial, anti-inflammatory, and anticancer activities.[1][3][4] The ease of synthesis and the ability to introduce a wide array of substituents on the aromatic rings make the chalcone scaffold a "privileged structure" in medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR).[1][2] This guide will specifically focus on derivatives featuring chloro and methylphenyl substitutions, examining how these particular modifications modulate the therapeutic potential of the propenone core.
Synthetic Methodologies and Mechanistic Considerations
The synthesis of chloro-methylphenyl substituted propenes is most commonly achieved through the Claisen-Schmidt condensation reaction. This base-catalyzed reaction provides a reliable and high-yielding route to the target compounds.[5]
Core Synthesis: The Claisen-Schmidt Condensation
The fundamental principle of this reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde in the presence of a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3] The choice of reactants is dictated by the desired substitution pattern on the final propenone.
Protocol: General Synthesis of a Chloro-methylphenyl Substituted Propene
-
Reactant Preparation: Equimolar amounts of a chloro- or methyl-substituted acetophenone and a corresponding chloro- or methyl-substituted benzaldehyde are dissolved in a suitable solvent, such as ethanol.
-
Base Addition: A catalytic amount of a strong base (e.g., aqueous NaOH) is added dropwise to the stirred reaction mixture at room temperature. The base facilitates the deprotonation of the α-carbon of the acetophenone, forming a reactive enolate ion.
-
Condensation: The enolate ion then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. This is the rate-determining step of the reaction.
-
Dehydration: The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the stable α,β-unsaturated carbonyl system of the propenone.
-
Work-up and Purification: The reaction mixture is typically poured into crushed ice, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure chloro-methylphenyl substituted propene.
Causality in Synthesis: The use of a strong base is critical for the initial deprotonation of the acetophenone, which initiates the condensation. The aromatic nature of the reactants and the conjugated system of the final product provide the thermodynamic driving force for the dehydration step, leading to a stable final product. The yields for this reaction are often high, frequently exceeding 80%.[6]
Caption: General workflow for the synthesis of substituted propenones.
Structural Characterization
Confirmation of the synthesized structures is paramount and is typically achieved through a combination of spectroscopic techniques:
-
Infrared (IR) Spectroscopy: Key vibrational frequencies confirm the presence of the carbonyl group (C=O) and the carbon-carbon double bond (C=C) of the propenone core.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the chemical environment of the protons and carbons, respectively, allowing for unambiguous structure elucidation.[6]
-
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides fragmentation patterns that can further confirm the structure.[5]
Pharmacological Activities and Therapeutic Potential
The introduction of chloro and methyl groups onto the phenyl rings of the propenone scaffold has been shown to significantly influence its biological activity.
Antimicrobial and Antifungal Activity
Numerous studies have demonstrated that chloro-substituted propenones possess potent antimicrobial properties.[5][6] The electron-withdrawing nature of the chlorine atom is believed to enhance the electrophilicity of the α,β-unsaturated carbonyl system. This makes the molecule a more potent Michael acceptor, allowing it to react with nucleophilic residues (like cysteine) in essential bacterial enzymes and proteins, leading to cell death.[2]
For instance, (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one derivatives have shown excellent activity against various bacterial and fungal strains.[6] The position and number of chlorine atoms are critical determinants of this activity.[7]
Anticancer Activity
The anticancer potential of chloro-methylphenyl substituted propenes is an area of intense research. These compounds have been shown to exhibit significant antiproliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer.[7][8]
Mechanism of Action: The primary mechanism of anticancer action appears to be the induction of apoptosis.[7] This is often mediated through:
-
Modulation of Reactive Oxygen Species (ROS): Chloro-substituted chalcones can alter the intracellular redox balance, leading to an increase in ROS levels. This oxidative stress can trigger mitochondrial dysfunction.[7]
-
Mitochondrial Dysfunction: The compounds can cause depolarization of the mitochondrial membrane and a reduction in mitochondrial mass, key events in the intrinsic apoptotic pathway.[7]
-
Inhibition of Signaling Pathways: Some derivatives have been shown to interfere with critical cell signaling pathways, such as the NF-κB and MAPK pathways, which are often dysregulated in cancer.[9][10]
Importantly, some chlorochalcones have demonstrated a degree of selectivity, showing higher toxicity towards cancer cells compared to normal cells, which is a crucial attribute for any potential chemotherapeutic agent.[7]
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Methodological & Application
Strategic Synthesis of 2-Bromo-3-phenyl-1-propene Derivatives via the Grignard Reaction
An Application Note for Researchers and Drug Development Professionals
Abstract
The Grignard reaction remains a cornerstone of synthetic organic chemistry for its efficacy in forming carbon-carbon bonds.[1][2] This application note provides a detailed protocol and expert insights into the synthesis of 2-Bromo-3-phenyl-1-propene, a valuable vinyl bromide intermediate, utilizing a Grignard-mediated coupling. The protocol involves the formation of phenylmagnesium bromide and its subsequent reaction with 2,3-dibromopropene. We will explore the critical parameters of this synthesis, from the stringent requirement for anhydrous conditions to the nuances of temperature control and purification. This guide is designed for researchers and drug development professionals, offering not just a methodology, but also the causal logic behind each step to ensure reproducibility, high yield, and purity.
Introduction and Scientific Background
2-Bromo-3-phenyl-1-propene and its derivatives are versatile building blocks in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The presence of a vinyl bromide moiety allows for subsequent functionalization through various cross-coupling reactions, while the allylic phenyl group provides a scaffold for further molecular elaboration.
The Grignard reaction, discovered by Victor Grignard and honored with the Nobel Prize in 1912, is the chosen method for this synthesis due to its reliability and straightforwardness.[1] The core of the reaction involves the nucleophilic attack of an organomagnesium halide (the Grignard reagent) on an electrophilic carbon center.[1][3] In this specific application, the highly nucleophilic carbon of phenylmagnesium bromide attacks one of the electrophilic carbons of 2,3-dibromopropene, leading to the formation of the desired C-C bond and displacement of a bromide ion.
Reaction Scheme: C₆H₅Br + Mg --(dry ether)--> C₆H₅MgBr C₆H₅MgBr + CH₂(Br)C(Br)=CH₂ --> C₆H₅CH₂C(Br)=CH₂ + MgBr₂
Understanding the mechanism is key to troubleshooting and optimization. The formation of the Grignard reagent itself is a surface reaction on the magnesium metal, which can be passivated by a layer of magnesium oxide, hindering the reaction.[3][4] Furthermore, Grignard reagents are extremely strong bases and will react readily with any protic source, such as water, destroying the reagent and reducing the yield.[1][5] Therefore, maintaining scrupulously anhydrous conditions is paramount.
Experimental Protocol: Synthesis of 2-Bromo-3-phenyl-1-propene
This protocol is adapted from established laboratory procedures and is designed to be a self-validating system with clear checkpoints.[6]
Reagents and Materials
| Substance | Formula | M.W. ( g/mol ) | B.P. (°C) | Density (g/mL) | Hazards |
| Magnesium Turnings | Mg | 24.31 | 1090 | 1.74 | Flammable solid, Water-reactive |
| Bromobenzene | C₆H₅Br | 157.01 | 156 | 1.491 | Flammable, Irritant, Ecotoxic[2] |
| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | 34.6 | 0.713 | Highly Flammable, Peroxide-former |
| Iodine | I₂ | 253.81 | 184 | 4.93 | Irritant, Stains |
| 2,3-Dibromopropene | C₃H₄Br₂ | 199.87 | 140-142 | 1.933 | Irritant, Lachrymator |
| Hydrochloric Acid (36%) | HCl | 36.46 | ~85 | 1.18 | Corrosive, Severe Burns |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | 884 | 2.664 | Hygroscopic |
Equipment Setup
A 1000 mL three-necked, round-bottomed flask is the central piece of equipment.
-
Fit the central neck with a mechanical stirrer equipped with a sealed bearing to prevent atmospheric moisture ingress.
-
Fit one side neck with a 500 mL pressure-equalizing dropping funnel.
-
Fit the remaining neck with a reflux condenser.
-
Top the dropping funnel and the reflux condenser with calcium chloride or silica gel drying tubes to protect the reaction from atmospheric moisture.
Scientist's Note (Expertise): All glassware must be rigorously dried before use. This is best achieved by flame-drying the entire assembled apparatus under a gentle stream of dry nitrogen or argon and allowing it to cool to room temperature. This aggressive drying step is critical because even trace amounts of water will quench the Grignard reagent, halting the reaction.[5][7]
Part 1: Preparation of Phenylmagnesium Bromide
-
Charging the Flask: Place magnesium turnings (18.7 g, 0.77 mol) into the flame-dried reaction flask. Add a few small crystals of iodine.
Scientist's Note (Causality): Iodine acts as an initiator. It etches the surface of the magnesium, removing the passivating layer of magnesium oxide and exposing fresh, reactive metal to the alkyl halide.[4][7] A visual cue for initiation is the disappearance of the purple iodine color and the appearance of a cloudy or bubbling solution.
-
Reagent Preparation: In the dropping funnel, prepare a solution of bromobenzene (120.8 g, 0.77 mol) in 350 mL of anhydrous diethyl ether.
-
Initiation & Addition: Add a small portion (~20-30 mL) of the bromobenzene solution to the magnesium suspension. Stir gently. The reaction should initiate within a few minutes, evidenced by gentle bubbling and a slight warming of the flask. If it does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise from the funnel at a rate that maintains a gentle reflux. The Grignard reagent formation is exothermic.
-
Completion: After the addition is complete, continue stirring for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark gray-brown solution is your phenylmagnesium bromide reagent.
Part 2: Synthesis of 2-Bromo-3-phenyl-1-propene
-
Electrophile Addition: Add a mixture of 2,3-dibromopropene (156 g, 0.78 mol) and 150 mL of dry diethyl ether to the dropping funnel.
-
Cooling (Critical Step): Cool the flask containing the freshly prepared Grignard reagent to 0 °C using an ice/dry-ice acetone bath.[6]
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Scientist's Note (Causality): This reaction is highly exothermic. Cooling is essential to control the reaction rate, prevent excessive ether boiling, and minimize the formation of side products, such as Wurtz coupling products (e.g., biphenyl from the Grignard reagent).
-
Reaction: Add the 2,3-dibromopropene solution dropwise to the stirred Grignard reagent. The rate of addition should be carefully controlled to keep the internal temperature below 15 °C.[6] This addition typically takes about one hour.
-
Reflux: After the addition is complete, remove the cooling bath and replace it with a heating mantle. Gently reflux the mixture for 2 hours to ensure the reaction goes to completion.[6]
Part 3: Workup and Purification
-
Quenching: Cool the reaction flask back down in an ice bath. Slowly and carefully add a solution of 15 mL of 36% hydrochloric acid in 150 mL of water dropwise through the addition funnel.[6]
Scientist's Note (Trustworthiness): The quenching step is highly exothermic and will produce flammable gases. Add the acidic solution slowly and with efficient stirring to manage the heat evolution. The acid serves to neutralize any remaining Grignard reagent and to dissolve the magnesium salts (MgBr₂) into the aqueous layer.
-
Extraction: Transfer the entire contents of the flask to a large separatory funnel. The product will be in the ether layer. Separate the layers. Extract the aqueous layer two more times with small portions of diethyl ether to recover any dissolved product.
-
Washing & Drying: Combine all the organic (ether) layers. Wash the combined organic phase sequentially with water and then with a saturated sodium bicarbonate solution to remove any residual acid. Finally, dry the ether layer over anhydrous sodium sulfate.[6]
-
Isolation: Filter off the drying agent and remove the diethyl ether using a rotary evaporator. The crude product can then be purified by vacuum distillation to yield pure 2-Bromo-3-phenyl-1-propene.
Workflow and Data Visualization
Experimental Workflow Diagram
The following diagram outlines the complete synthetic procedure.
Caption: Workflow for the synthesis of 2-Bromo-3-phenyl-1-propene.
Expected Product Characteristics
| Property | Value |
| Molecular Formula | C₉H₉Br[8] |
| Molecular Weight | 197.07 g/mol [8] |
| Appearance | Colorless to light yellow liquid |
| ¹H NMR (CDCl₃) | δ ~3.6 (s, 2H, -CH₂-), ~5.5 (s, 1H, =CH), ~5.7 (s, 1H, =CH), 7.2-7.4 (m, 5H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~45 (-CH₂-), ~120 (=CH₂), ~127-129 (Ar-C), ~135 (ipso-Ar-C), ~138 (Br-C=) |
| Mass Spec (EI) | m/z 198/196 (M⁺), 117 (M⁺ - Br), 91 (C₇H₇⁺) |
Note: NMR chemical shifts are approximate and may vary based on solvent and concentration.
Troubleshooting and Side Reactions
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate. | 1. Wet glassware or solvent. 2. Passivated magnesium surface. | 1. Ensure all glassware is flame-dried and solvents are certified anhydrous. 2. Add a fresh crystal of iodine. Crush a few pieces of Mg under a dry N₂ stream. Add a few drops of 1,2-dibromoethane as an entrainer. |
| Low Yield. | 1. Incomplete reaction. 2. Premature quenching of Grignard reagent by moisture/air. 3. Loss of product during workup. | 1. Ensure sufficient reflux time after addition. 2. Maintain a positive pressure of inert gas throughout. 3. Perform multiple extractions of the aqueous layer. |
| Formation of white precipitate (biphenyl). | Wurtz-type coupling of the Grignard reagent, often exacerbated by local overheating or impurities. | Maintain rigorous temperature control during Grignard formation and subsequent reaction. Use high-purity reagents. |
| Formation of 1,5-diphenyl-1,4-pentadiene. | Reaction of the product with a second equivalent of phenylmagnesium bromide. | Ensure slow, controlled addition of the electrophile to a cooled solution of the Grignard reagent to avoid excess Grignard reagent reacting with the newly formed product. |
References
- Study Prep in Pearson+. Reaction of an allylic halide with a Grignard reagent.
- PrepChem.com. Synthesis of C. 2-Bromo-3-phenyl-1-propene.
- BYJU'S. Grignard Reaction Mechanism.
- ACS Publications. Mechanistic Insight into Additions of Allylic Grignard Reagents to Carbonyl Compounds.
- MDPI. Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction.
- Thieme Chemistry. pounds.[1–3] Allylic Grignard reagents.
- JoVE. Video: Grignard Reagent Preparation and Grignard Reaction.
- Wikipedia. Grignard reaction.
- ACS Publications. Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction.
- Organic Syntheses. Allylmagnesium bromide.
- LookChem. 2-Bromo-3-phenyl-1-propene.
- ResearchGate. How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions?.
- ResearchGate. Side Reactions in a Grignard Synthesis.
- BenchChem. Application Notes and Protocols: Synthesis of 3-phenyl-1-pentene via Grignard Reaction.
- Master Organic Chemistry. Reactions of Grignard Reagents.
- NCERT. NCERT Solutions for Class 12 Chemistry Chapter 10.
Sources
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Topic: Purification Techniques for 2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of 2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene, a halogenated intermediate relevant in organic synthesis. The purity of such intermediates is paramount for the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API). This guide moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring both reproducibility and a deeper understanding of the purification principles. We present detailed, field-proven protocols for flash column chromatography and recrystallization, including methods for purity validation and troubleshooting common challenges.
Introduction and Strategic Overview
This compound is a substituted haloalkene whose utility in synthetic chemistry necessitates a high degree of purity. Impurities stemming from its synthesis, such as starting materials, isomers, or over-brominated species, can lead to complex side reactions, reduced yields, and difficulties in the purification of downstream products.[1][2]
The purification strategy for this molecule must account for its key structural features: a moderately non-polar aromatic ring, a reactive allylic bromide, and a terminal double bond. These features suggest that the compound may be sensitive to acidic conditions, which can cause degradation or isomerization.[1] Therefore, the selection of a purification technique is a critical decision based on the scale of the reaction, the nature of the impurities, and the required final purity.
This guide will focus on the two most effective and widely applicable techniques for this class of compound:
-
Flash Column Chromatography: Ideal for separating compounds with different polarities and for removing a broad range of impurities. It is the preferred method for achieving very high purity, especially when dealing with complex crude mixtures.
-
Recrystallization: A powerful technique for removing small amounts of impurities from compounds that are solid at room temperature. It is highly scalable and cost-effective when a suitable solvent system is identified.[3]
Compound Profile and Impurity Analysis
A successful purification begins with a thorough understanding of the target compound and its likely contaminants.
Table 1: Physicochemical Properties of this compound
| Property | Estimated Value / Characteristic | Rationale & Purification Impact |
| Molecular Weight | 245.55 g/mol [4] | Standard molecular weight, suitable for common analytical techniques. |
| Polarity | Non-polar to moderately polar | The substituted benzene ring and C-Cl/C-Br bonds contribute some polarity, but the overall hydrocarbon structure dominates. This polarity is ideal for purification on normal-phase silica gel. |
| Physical State | Likely a high-boiling liquid or a low-melting solid | Many similar brominated compounds are oils or low-melting solids at room temperature. This will determine whether purification is primarily by chromatography or if recrystallization is a viable option. |
| Solubility | Soluble in non-polar organic solvents (e.g., hexanes, ethyl acetate, dichloromethane).[5] Insoluble in water. | Dictates the choice of solvents for both chromatography and recrystallization. |
| Stability | Potentially acid-sensitive.[1] The C-Br bond may be labile. | The allylic bromide and double bond can be susceptible to degradation on acidic silica gel. Using neutralized silica or adding a base like triethylamine to the eluent is recommended.[1][6] |
Potential Impurities:
-
Unreacted Starting Materials: e.g., 4-chloro-3-methyltoluene derivatives.
-
Brominating Reagent Residue: Such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂), which often imparts a yellow or brown color.[1]
-
Isomeric Byproducts: Positional isomers from the bromination reaction.
-
Over-brominated Species: Di- or tri-brominated compounds.[7]
-
Acidic Impurities: Hydrogen bromide (HBr) is a common byproduct of bromination reactions.[1]
Purification Protocol 1: Flash Column Chromatography
This is the most versatile method for purifying the title compound, offering excellent separation of impurities with differing polarities.
Expertise & Experience: The Rationale Behind the Protocol
We opt for a dry loading technique because it prevents the sample from dissolving prematurely in the column solvent, which can lead to band broadening and poorer separation, especially for larger sample volumes or for compounds that are oils or gums.[6][8] The choice of an ethyl acetate/hexanes gradient is standard for compounds of this polarity, starting with a low polarity to elute non-polar impurities and gradually increasing the polarity to elute the product and then more polar impurities.[9] Given the acid sensitivity of allylic bromides, we recommend using silica gel that has been neutralized with triethylamine to prevent on-column degradation.[1][6]
Experimental Workflow: Flash Chromatography
Caption: Workflow for purification by flash column chromatography.
Step-by-Step Methodology
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), develop a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[10]
-
A good starting point is 5% ethyl acetate in hexanes. Adjust the ratio as needed.
-
-
Column Preparation:
-
Select a column size appropriate for your sample amount (a 30-50:1 ratio of silica gel to crude product by weight is typical for moderate separations).[8]
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes or 2% ethyl acetate/hexanes).
-
To neutralize the silica: Add 1% triethylamine to the slurry, stir for 5 minutes, and then pack the column.[9]
-
Secure the column vertically, plug the bottom with cotton or glass wool, add a small layer of sand, and pour the slurry in.[11]
-
Use gentle air pressure to pack the silica bed firmly, ensuring no cracks form. Drain the solvent until it is level with the top of the silica bed, then add another layer of sand.[11]
-
-
Sample Loading (Dry Load):
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add silica gel (approximately 1-2 times the mass of the crude product) to the solution.[8]
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.[8]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.[10]
-
Begin elution with the low-polarity solvent system (e.g., 2% ethyl acetate/hexanes).
-
Apply gentle, steady air pressure to achieve a flow rate where solvent drops rapidly but does not stream.
-
Collect fractions in test tubes. Monitor the elution process by spotting fractions onto TLC plates.
-
Gradually increase the polarity of the eluent (e.g., to 5%, then 10% ethyl acetate) to elute the desired compound.
-
-
Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain the pure product.[10]
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Purification Protocol 2: Recrystallization
If the purified compound is a solid, recrystallization is an excellent method for final polishing to remove minor impurities.
Expertise & Experience: The Rationale Behind the Protocol
The core principle of recrystallization is the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[3] The ideal solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or colder.[7] Impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled. For a moderately polar compound like this, a mixed solvent system, such as ethanol-water or acetone-hexane, is often effective as it allows for fine-tuning of the polarity to achieve ideal solubility characteristics.[7] Slow cooling is crucial as it promotes the formation of larger, purer crystals, which are easier to filter and wash.[1]
Experimental Workflow: Recrystallization
Caption: Workflow for purification by recrystallization.
Step-by-Step Methodology
-
Solvent Screening:
-
Place a small amount of the crude solid in several test tubes.
-
Add a few drops of different solvents (e.g., hexane, ethanol, isopropanol, acetone, toluene) to each tube.[7]
-
A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
If no single solvent is ideal, try mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane).[7]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Using the absolute minimum amount of hot solvent is key to maximizing recovery.[3]
-
If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.[1]
-
-
Filtration and Crystallization:
-
If charcoal or insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.
-
Cover the flask and allow the solution to cool slowly to room temperature. Un-disturbed, slow cooling is essential for forming pure, large crystals.[1]
-
Once the solution has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Purity Validation and Characterization
Trust in a protocol comes from self-validation. The purity of the final product must be rigorously confirmed.
Table 2: Analytical Methods for Purity Assessment
| Technique | Principle & Application | Expected Result for Pure Compound |
| TLC | Separation based on polarity. Used to monitor reactions and column fractions. | A single, well-defined spot. |
| HPLC (RP) | High-resolution separation based on partitioning between mobile and stationary phases.[2] | A single major peak with >99% peak area. |
| GC-MS | Separation of volatile compounds followed by mass-based identification.[12] | A single peak in the gas chromatogram. The mass spectrum should correspond to the molecular weight (245.55 g/mol ) and show the characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. |
| ¹H NMR | Provides structural information based on the chemical environment of protons. | The proton NMR spectrum should show clean signals corresponding to the expected structure with correct integrations and splitting patterns, and an absence of signals from impurities. |
Troubleshooting Common Issues
| Symptom | Potential Cause | Recommended Solution |
| Compound streaks on TLC plate or column | Compound is degrading on the acidic silica.[1] | Neutralize the silica gel with triethylamine as described in the chromatography protocol.[6] |
| Low recovery after recrystallization | Too much solvent was used; compound has significant solubility in cold solvent.[3] | Re-concentrate the filtrate and attempt a second crop of crystals. For future attempts, use less solvent for the initial dissolution. |
| Product is an oil after purification | Residual solvent is present, or the compound is an oil at room temperature. | Dry the product under high vacuum for an extended period. If it remains an oil, recrystallization is not a suitable method. |
| Yellow/brown color in final product | Residual bromine or colored impurities are present.[1] | During workup, wash the crude organic layer with a 10% aqueous solution of sodium thiosulfate until the color disappears.[1][5] If the color persists, use activated charcoal during recrystallization.[1] |
References
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene
Welcome to the technical support guide for the synthesis of 2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this specific allylic bromination reaction. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and rationally improve your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. The reaction is a Wohl-Ziegler reaction, a free-radical substitution at the allylic position of an alkene.[1]
Q1: My yield of the target compound, this compound, is consistently low. What are the primary causes?
Low yield is the most common complaint in this synthesis. The root cause often lies in one of three areas: competing side reactions, suboptimal reaction conditions, or incomplete conversion.
The most significant contributor to low yield of the desired isomer is the formation of a constitutional isomer due to the nature of the reaction intermediate.
-
Formation of a Rearranged Isomer: The reaction proceeds through a resonance-stabilized allylic radical.[2] Abstraction of a hydrogen atom from the starting material, 3-(4-chloro-3-methylphenyl)-1-propene, creates an unsymmetrical allylic radical with two resonance forms. The incoming bromine can then attack at either of the two carbon atoms that share the radical electron, leading to a mixture of two constitutional isomers.[3]
-
Product 1 (Desired): this compound
-
Product 2 (Side-Product): 1-Bromo-3-(4-chloro-3-methylphenyl)-1-propene
These isomers often have very similar physical properties, making them difficult to separate by standard column chromatography and reducing the isolated yield of your target compound.
-
-
Competing Electrophilic Addition: A major competing reaction is the addition of bromine (Br₂) across the double bond, which forms an unwanted vicinal dibromide.[4] The entire purpose of using N-Bromosuccinimide (NBS) is to maintain an extremely low concentration of Br₂, thereby favoring the radical substitution pathway over electrophilic addition.[5][6][7]
-
Ineffective Radical Initiation: The reaction is a radical chain process and requires an initiator to start.[8] If the initiation is inefficient, the reaction will be sluggish or fail entirely.[9] This can be due to a degraded initiator (e.g., old AIBN or benzoyl peroxide) or an insufficient energy source (e.g., a weak UV lamp).
-
Poor Reagent Quality: Impure or decomposed NBS can introduce excess Br₂ or other contaminants, leading to side reactions.[1] High-quality, pure NBS should be a white crystalline solid; a yellow tint can indicate decomposition and the presence of Br₂.[1]
Q2: How can I minimize the formation of the rearranged isomer and the dibromide side product?
Minimizing these side products is the key to improving the yield of your desired compound.
To Minimize the Rearranged Isomer:
-
Temperature Control: The ratio of the two allylic bromide isomers can sometimes be influenced by temperature. Running the reaction at different temperatures (e.g., reflux vs. room temperature with photo-initiation) may alter the selectivity. A thorough optimization study is recommended.
-
Chromatography: While challenging, separation can be improved. Use a high-performance flash chromatography system with a long column and a shallow solvent gradient (e.g., hexanes with small, gradual additions of ethyl acetate or dichloromethane).
To Minimize the Dibromide Side Product:
-
Purify the NBS: If your NBS is yellow, it should be purified. This can be done by recrystallizing it from preheated water (90-95 °C). [7]
-
Use an Appropriate Solvent: The reaction should be conducted in a dry, non-polar solvent. Carbon tetrachloride (CCl₄) is the classic solvent for this reaction, though due to its toxicity and environmental impact, solvents like cyclohexane or acetonitrile are often used as alternatives. [6, 7] Avoid polar solvents like DMF or THF, which can react with NBS. [6]
-
Control the Reaction Rate: Do not overheat the reaction, as this can accelerate the decomposition of NBS and increase the Br₂ concentration.
Frequently Asked Questions (FAQs)
-
Q: Why must I use N-Bromosuccinimide (NBS) instead of just adding liquid bromine (Br₂)?
-
A: Using elemental bromine (Br₂) directly would result in a high concentration of Br₂ in the reaction mixture. This would overwhelmingly favor the electrophilic addition reaction across the double bond, producing the dibromide as the major product.[4][10] NBS is a specialized reagent that, in the presence of trace amounts of HBr generated during the reaction, produces a very low, steady concentration of Br₂.[7][11] This low concentration is key to ensuring the free-radical substitution reaction outcompetes the addition reaction.[2][6]
-
-
Q: What is the role of the radical initiator (AIBN or Benzoyl Peroxide) or UV light?
-
A: This is a radical chain reaction that requires an initiation step to begin.[8] The N-Br bond in NBS can be cleaved homolytically (each atom gets one electron) to form a bromine radical and a succinimidyl radical.[11] This cleavage requires an input of energy, which is provided by either heat (in conjunction with a thermal initiator like AIBN or benzoyl peroxide) or photochemical energy (from a UV lamp).[1] The bromine radical then starts the propagation cycle.
-
-
Q: How critical is the choice of solvent?
-
A: It is extremely critical. The solvent must be non-polar and inert to the reaction conditions. As mentioned, CCl₄ is traditional but hazardous.[1] Cyclohexane is a good alternative. Acetonitrile has also been adopted for its ability to dissolve NBS while being relatively stable.[12] Using polar, protic, or reactive solvents can lead to side reactions, such as the formation of bromohydrins if water is present, or decomposition of the NBS reagent.[1][5][12]
-
Quantitative Reaction Parameters
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| NBS Stoichiometry | 1.05 - 1.1 equivalents | A slight excess ensures complete consumption of the starting material. A large excess can promote side reactions. |
| Radical Initiator | 0.02 - 0.1 equivalents | A catalytic amount is needed to initiate the chain reaction. Too little results in an incomplete reaction; too much can lead to unwanted radical side reactions. |
| Solvent | Anhydrous CCl₄ or Cyclohexane | A non-polar solvent favors the radical mechanism and prevents ionic side reactions.[1][7] Water must be rigorously excluded. |
| Temperature | Reflux (e.g., ~77°C for CCl₄) or RT with UV | Heat is required for thermal initiators. The temperature should be high enough for initiation but not so high as to cause NBS decomposition. |
| Reaction Time | 2 - 6 hours (monitor by TLC/GC) | Reaction should be monitored until starting material is consumed to avoid prolonged heating, which can degrade the product. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the principles of the Wohl-Ziegler reaction. Researchers should adapt it as necessary based on their lab-specific equipment and safety protocols.
Materials:
-
3-(4-chloro-3-methylphenyl)-1-propene (1.0 eq)
-
N-Bromosuccinimide (NBS), recrystallized (1.05 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Anhydrous Carbon Tetrachloride (CCl₄) or Cyclohexane
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-(4-chloro-3-methylphenyl)-1-propene (1.0 eq) and anhydrous CCl₄ (or cyclohexane) to make a ~0.2 M solution.
-
Addition of Reagents: Add the recrystallized NBS (1.05 eq) and AIBN (0.05 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction can also be initiated at room temperature using a UV lamp. Monitor the reaction progress by TLC or GC-MS every hour. A key visual cue is that the dense NBS will be consumed and the lighter succinimide byproduct will float to the surface.
-
Workup (Quenching): Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of the solvent.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any HBr), saturated sodium thiosulfate solution (to quench any remaining Br₂), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate (e.g., 100% hexanes to 98:2 hexanes:ethyl acetate) to separate the two isomers and any remaining impurities.
References
-
Chemistry Steps. Allylic Bromination by NBS with Practice Problems.[Link]
-
Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.[Link]
-
JoVE. Radical Substitution: Allylic Bromination.[Link]
-
Professor Dave Explains (YouTube). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS).[Link]
-
The Organic Chemistry Tutor (YouTube). NBS (n-bromosuccinimide) reaction mechanism for allylic bromination.[Link]
-
ResearchGate. Incompatibilities between N-Bromosuccinimide and Solvents.[Link]
-
Wikipedia. N-Bromosuccinimide.[Link]
-
National Center for Biotechnology Information. 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one.[Link]
-
ResearchGate. Solvent and conditions suggestion for bromination with N-Bromosuccinimide (NBS)?[Link]
-
Chemtron. Mastering Allylic Bromination: The Power of N-Bromosuccinimide (NBS).[Link]
-
LibreTexts Chemistry. 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.[Link]
-
Master Organic Chemistry. What is Allylic Bromination?[Link]
-
Orgo Made Simple (YouTube). Allylic Radical Bromination with NBS.[Link]
-
freelanceteach (YouTube). Allylic Bromination Using NBS.[Link]
-
PrepChem.com. Synthesis of C. 2-Bromo-3-phenyl-1-propene.[Link]
-
Reddit. Can not get the selectivity of a aromatic bromination to behave, also low yielding.[Link]
-
ResearchGate. How can I achieve allylic bromination? I have an incomplete reaction.[Link]
- Google Patents.
-
Chad's Prep (YouTube). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry.[Link]
-
LibreTexts Chemistry. Radical Allylic Halogenation.[Link]
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- 11. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in the Bromination of 4-chloro-3-methylphenylpropene
Welcome to the technical support center for the bromination of 4-chloro-3-methylphenylpropene. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential side reactions and challenges encountered during this specific transformation. Our goal is to provide you with in-depth, field-proven insights to optimize your reaction outcomes and ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize 1,2-dibromo-1-(4-chloro-3-methylphenyl)propane, but my yield is low and I'm observing multiple unexpected products. What are the likely side reactions?
When brominating 4-chloro-3-methylphenylpropene, the desired reaction is the electrophilic addition of bromine across the double bond. However, the structure of your starting material presents several opportunities for competing reactions. The primary side reactions to consider are:
-
Allylic Bromination: Substitution of a hydrogen atom on the carbon adjacent to the double bond.
-
Benzylic Bromination: Substitution of a hydrogen atom on the methyl group attached to the aromatic ring.
-
Aromatic Ring Bromination: Electrophilic substitution on the benzene ring itself.
-
Carbocation Rearrangements: Although less common in standard brominations, the formation of a carbocation intermediate can potentially lead to rearranged products.
The prevalence of these side reactions is highly dependent on the reaction conditions, particularly the choice of brominating agent, solvent, temperature, and the presence or absence of light and radical initiators.
Troubleshooting Guides
Issue 1: Predominance of Allylic Bromination Product
Symptom: Your primary product is 4-chloro-1-(bromomethyl)-3-methylstyrene or a related allylic bromide, instead of the desired vicinal dibromide.
Causality: Allylic bromination is a radical-mediated process that competes with the ionic mechanism of electrophilic addition.[1] This pathway is favored under conditions that promote the formation of bromine radicals, such as exposure to UV light or the presence of radical initiators. The use of N-bromosuccinimide (NBS) is a common method to achieve selective allylic bromination, as it provides a low, steady concentration of bromine radicals.[2][3]
Troubleshooting Protocol:
-
Control the Brominating Agent:
-
Avoid using N-bromosuccinimide (NBS) if your goal is electrophilic addition. Instead, use molecular bromine (Br₂).
-
If using Br₂, ensure it is free from radical initiators.
-
-
Optimize Reaction Conditions:
-
Exclude Light: Perform the reaction in the dark by wrapping the reaction vessel in aluminum foil. This will minimize the photochemical generation of bromine radicals.[4]
-
Solvent Choice: Use polar solvents like dichloromethane (CH₂Cl₂) or acetic acid, which favor the ionic electrophilic addition mechanism. Nonpolar solvents like carbon tetrachloride (CCl₄) can sometimes favor radical reactions.
-
Temperature Control: Conduct the reaction at a low temperature (e.g., 0 °C to room temperature) to disfavor the higher activation energy pathway of radical initiation.
-
-
Inhibitor Addition:
-
In cases where radical side reactions are persistent, the addition of a radical scavenger, such as hydroquinone, can be considered, although this may also impact the desired reaction rate.
-
Data Summary: Conditions Favoring Electrophilic Addition vs. Allylic Bromination
| Feature | Electrophilic Addition (Desired) | Allylic Bromination (Side Reaction) |
| Brominating Agent | Br₂ | NBS, low concentration of Br₂ |
| Solvent | Polar (e.g., CH₂Cl₂, Acetic Acid) | Nonpolar (e.g., CCl₄) |
| Light | Excluded (dark conditions) | UV light or sunlight |
| Initiators | Absent | Radical initiators (e.g., AIBN, peroxides) |
| Temperature | Low (0 °C to RT) | Elevated temperatures can favor radical pathways |
Experimental Workflow for Minimizing Allylic Bromination:
Caption: Pathways of bromination for 4-chloro-3-methylphenylpropene.
Issue 3: Complex Product Mixture Suggesting Rearrangements
Symptom: The formation of isomeric products that cannot be explained by simple addition or substitution, suggesting a rearrangement of the carbon skeleton.
Causality: While the bromination of alkenes typically proceeds through a cyclic bromonium ion intermediate which prevents carbocation rearrangements, under certain conditions (e.g., highly polar protic solvents or with impurities that can act as Lewis acids), a more open carbocation intermediate may be formed. [5][6]This carbocation can then undergo hydride or alkyl shifts to form a more stable carbocation before being trapped by the bromide ion. For 4-chloro-3-methylphenylpropene, the initial carbocation is benzylic and already relatively stable, making extensive rearrangements less likely but not impossible, especially if a less stable carbocation is transiently formed.
Troubleshooting Protocol:
-
Solvent Selection: Use non-polar or moderately polar aprotic solvents (e.g., dichloromethane, carbon tetrachloride) to favor the formation of the bridged bromonium ion, which suppresses rearrangements.
-
Purity of Reagents and Glassware: Ensure all reagents are pure and the glassware is clean and dry to avoid adventitious acid catalysis that might promote the formation of an open carbocation.
-
Temperature Control: Maintain low reaction temperatures to minimize the energy available for rearrangement pathways.
Detailed Experimental Protocol for the Synthesis of 1,2-dibromo-1-(4-chloro-3-methylphenyl)propane
This protocol is designed to maximize the yield of the desired vicinal dibromide while minimizing the side reactions discussed above.
Materials:
-
4-chloro-3-methylphenylpropene
-
Molecular Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask wrapped in aluminum foil, dissolve 1 equivalent of 4-chloro-3-methylphenylpropene in dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Bromine Addition: In a separate dropping funnel, prepare a solution of 1.05 equivalents of bromine in dichloromethane. Add the bromine solution dropwise to the stirred solution of the alkene over 20-30 minutes. The disappearance of the bromine color should be observed. [7]3. Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding 10% aqueous sodium thiosulfate solution until the orange color of any excess bromine is discharged.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
"Stability issues of 2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene under storage"
Introduction
Welcome to the technical support center for 2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene. This molecule is a valuable intermediate in synthetic chemistry, particularly for the development of novel pharmaceutical and agrochemical compounds. Its structure, featuring an allylic bromide, is key to its reactivity but also the source of its inherent instability. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the stability challenges associated with this compound and to offer practical solutions for its storage, handling, and use. By understanding the underlying chemical principles, you can ensure the integrity of your starting material, leading to more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: The stability of this allylic bromide is critically dependent on its storage environment. To minimize degradation, it must be protected from heat, light, and atmospheric oxygen and moisture. The core principle is to limit the energy input (thermal and photochemical) that can initiate decomposition pathways.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 4°C (Refrigerate or Freeze) | Low temperatures drastically reduce the rate of all chemical degradation pathways, including isomerization and radical formation. A patent for stabilizing similar allyl bromide compounds recommends a range of -30°C to +10°C.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Oxygen can promote oxidative degradation and radical chain reactions. An inert atmosphere displaces oxygen, protecting the compound. |
| Light | Amber Glass Vial / Store in Darkness | UV light provides the energy for homolytic cleavage of the weak Carbon-Bromine bond, initiating radical decomposition.[2] |
| Container | Tightly Sealed with PTFE-lined Cap | Prevents exposure to atmospheric moisture and oxygen. A Safety Data Sheet for a similar compound emphasizes storing containers tightly closed.[3] |
Q2: I've noticed my sample has turned yellow or brown. What does this mean and is it still usable?
A2: A color change from colorless/pale yellow to a more intense yellow or brown is a definitive visual indicator of decomposition.[4] This coloration is often due to the formation of polymeric materials or conjugated systems resulting from elimination and subsequent reactions. While a very slight color change might indicate minimal degradation, any significant darkening suggests the presence of substantial impurities. For high-purity applications, such as in multi-step pharmaceutical synthesis, using a discolored reagent is not recommended as it can lead to complex impurity profiles and lower reaction yields. We strongly advise verifying the purity via analytical methods (see Q3) before use.
Q3: My analytical data (TLC, GC, NMR) shows new, unexpected spots/peaks. What are they?
A3: The appearance of new signals in your analytical data points to the formation of degradation products. The two most common culprits for a reactive intermediate like this are isomerization and dimerization/polymerization.
-
Isomerization: As an allylic bromide, the compound can undergo an allylic rearrangement to form the thermodynamically more stable conjugated isomer, 1-Bromo-3-(4-chloro-3-methylphenyl)-1-propene. This occurs because the intermediate is a resonance-stabilized allylic radical or carbocation.[5][6] You would expect to see a new set of peaks in the NMR, particularly in the vinylic region, and a new spot on TLC, often with a different polarity.
-
Dimerization/Polymerization: Radical-mediated decomposition can lead to the formation of dimers or oligomers.[4] These higher molecular weight species would appear as new peaks in GC-MS or as baseline material/streaking on a TLC plate.
Q4: Should I use a stabilizer with this compound? If so, what do you recommend?
A4: Yes, for long-term storage, the use of a stabilizer is highly recommended. Commercial suppliers of similar reactive reagents, like allyl bromide, often add stabilizers.[7] The choice of stabilizer depends on its ability to scavenge radicals or inhibit acid-catalyzed decomposition.
-
Radical Inhibitors: Phenolic compounds like Hydroquinone or Butylated Hydroxytoluene (BHT) are effective radical scavengers. They function by donating a hydrogen atom to quench radical chains. A concentration of 0.005% to 0.1% by weight is often sufficient.[4]
-
Acid Scavengers: Small amounts of HBr can be generated during decomposition, which can then catalyze further degradation. Epoxy compounds, such as propylene oxide, act as acid scavengers. Propylene oxide is commonly used as a stabilizer for allyl bromide at concentrations up to 1000 ppm.[7]
-
Combined Approach: A combination of a phenolic inhibitor and an epoxy compound can offer synergistic protection against both radical and acid-catalyzed pathways, preventing both dimer formation and discoloration.[4]
Troubleshooting Guide: Experimental Issues
This section provides a framework for diagnosing and solving common experimental problems that may arise from the instability of this compound.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Reaction Yields | Degradation of Starting Material: The actual purity of the reagent is lower than assumed, leading to inaccurate stoichiometry. | 1. Verify Purity: Before each use, run a quick purity check (e.g., TLC or ¹H NMR). 2. Use Fresh Sample: Whenever possible, use a freshly opened bottle or a properly stored, recently prepared aliquot. 3. Repurify: If significant degradation is observed, consider rapid purification by flash column chromatography immediately before the reaction. |
| Formation of Unexpected Side Products | Reaction of Impurities: Isomers or degradants present in the starting material are participating in the reaction, leading to a complex product mixture. | 1. Characterize Starting Material: Use NMR or GC-MS to identify the major impurities.[8] Understanding their structure can help predict the side products. 2. Adjust Reaction Conditions: If the side product results from the isomeric form of the starting material, reaction conditions may need to be optimized for selectivity. |
| Reaction Fails to Initiate or Proceeds Sluggishly | Inhibitor Interference: If a stabilizer (e.g., hydroquinone) was added for storage, it might interfere with radical-initiated reactions. | 1. Remove Stabilizer: Pass the reagent through a small plug of basic alumina to remove phenolic inhibitors immediately before use. 2. Increase Initiator: For radical reactions, a slightly higher loading of the radical initiator may be required to overcome the effect of the stabilizer. |
Technical Deep Dive: Mechanisms of Degradation
A deeper understanding of the chemical pathways driving instability is crucial for effective prevention.
Allylic Rearrangement (Isomerization)
The terminal double bond in this compound is often less thermodynamically stable than an internal, conjugated double bond. The compound can isomerize via a resonance-stabilized allylic intermediate, which can be either a carbocation (in polar, protic media or catalyzed by Lewis acids) or a radical (initiated by light or heat).[6][9][10] This leads to the formation of its constitutional isomer, which may have different reactivity.
Caption: Allylic rearrangement pathway leading to a more stable isomer.
Radical-Mediated Decomposition
The allylic C-Br bond is relatively weak and susceptible to homolytic cleavage when exposed to energy sources like heat or UV light. This generates a bromine radical and a resonance-stabilized allylic radical, initiating a chain reaction that can lead to dimerization, polymerization, or other unwanted products. Stabilizers like phenolic compounds act as "radical scavengers" to interrupt this chain reaction.
Caption: Simplified radical decomposition and inhibition mechanism.
Recommended Experimental Protocols
Protocol 1: Procedure for Aliquoting and Storage
-
Preparation: Allow the sealed bottle of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture into the compound.
-
Inert Atmosphere: Perform all transfers in a glove box or under a positive pressure of an inert gas (Argon or Nitrogen) using a Schlenk line.
-
Aliquotting: Dispense the desired amounts into smaller, amber glass vials suitable for single or limited use. This minimizes the number of times the main stock is exposed to potential contaminants.
-
Stabilizer Addition (Optional): If the compound was supplied without a stabilizer and long-term storage is intended, consider adding a stabilizer solution (e.g., a stock solution of BHT in a volatile solvent, followed by solvent removal under vacuum).
-
Sealing: Tightly cap the vials with PTFE-lined caps. For extra protection, wrap the cap-vial interface with Parafilm.
-
Labeling: Clearly label each vial with the compound name, date of aliquoting, and any added stabilizer.
-
Storage: Place the aliquots in a secondary container and store them in a designated, explosion-proof freezer (-20°C) or refrigerator (4°C).
Protocol 2: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: On a silica gel TLC plate, spot the starting material alongside a co-spot (a mixture of the starting material and the current reaction mixture, if applicable).
-
Elution: Develop the plate using a non-polar solvent system, such as Hexanes:Ethyl Acetate (e.g., 95:5 or 90:10 v/v). The optimal ratio should be determined experimentally.
-
Visualization: Visualize the plate under UV light (254 nm). If the compounds are not UV-active, use a stain such as potassium permanganate.
-
Interpretation: A pure sample should show a single, well-defined spot. The presence of additional spots indicates impurities. Isomers will often appear as distinct spots close to the main product. Polymeric material may show as a streak from the baseline.[8]
References
- Method for stabilizing allyl bromide compound, and stabilized allyl bromide compound composition. (WO2013008509A1).
- Method for stabilizing allyl bromide, and stabilized allyl bromide composition. (JPH1072383A).
-
Allylic Bromination and Benzylic Bromination. Master Organic Chemistry. [Link]
-
Synthesis of C. 2-Bromo-3-phenyl-1-propene. PrepChem.com. [Link]
-
The Preparation and Reactivity of 2-Bromo-3-(tri-n-butylstannyl)-1-propene. ResearchGate. [Link]
-
Radical Halogenation of Allylic systems. University of Calgary. [Link]
-
Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
-
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one. National Institutes of Health. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Allylic Bromination. OpenOChem Learn. [Link]
-
Allylic Bromination by NBS with Practice Problems. Chemistry Steps. [Link]
-
The SN1 Reaction. Chemistry LibreTexts. [Link]
-
Alkene Stability Increases With Substitution. Master Organic Chemistry. [Link]
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- 2. Allylic Bromination | OpenOChem Learn [learn.openochem.org]
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- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
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"Optimizing reaction conditions for the synthesis of substituted vinyl bromides"
Welcome to the technical support center for the synthesis of substituted vinyl bromides. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying logic and troubleshooting advice to ensure your success in the lab. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter.
Section 1: Synthesis from Carbonyl Compounds
The transformation of aldehydes and ketones into vinyl bromides is a cornerstone of organic synthesis. The most common methods involve Wittig-type olefination reactions.
The Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
Question: I'm planning to synthesize a vinyl bromide from an aldehyde. Should I use the standard Wittig reaction or the Horner-Wadsworth-Emmons (HWE) modification?
Answer: The choice between the Wittig and HWE reactions depends on several factors, primarily the desired stereoselectivity and the reactivity of your carbonyl compound.
-
Standard Wittig Reaction: This reaction utilizes a phosphonium ylide. For the synthesis of vinyl bromides, you would typically use an α-bromo phosphonium ylide. A significant challenge is that stabilized ylides (those with electron-withdrawing groups) are less reactive and may not react efficiently with ketones, although they work well with aldehydes.[1] Non-stabilized ylides are more reactive but can be challenging to handle. A major drawback of the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct, which can sometimes be difficult to remove during purification.[2]
-
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction employs a phosphonate carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide.[3][4] This increased reactivity allows for successful reactions with a wider range of carbonyl compounds, including sterically hindered ketones.[4] A significant advantage of the HWE reaction is that the phosphate byproduct is water-soluble, making purification much simpler.[4][5] For synthesizing vinyl bromides, the HWE reaction often provides excellent E-selectivity.[5]
Recommendation: For most applications, especially when E-selectivity is desired and an easy workup is a priority, the Horner-Wadsworth-Emmons reaction is the preferred method .
Troubleshooting the HWE Reaction for Vinyl Bromide Synthesis
Question: My HWE reaction to produce a vinyl bromide is giving a low yield. What are the common causes and how can I fix it?
Answer: Low yields in an HWE reaction can stem from several issues related to the reagents, base, or reaction conditions.
| Potential Issue | Explanation & Causality | Troubleshooting Steps |
| Poor Quality Phosphonate | The synthesis of the α-bromo phosphonate ester via the Michaelis-Arbuzov reaction is critical. Incomplete reaction or decomposition can lead to a lower concentration of the active reagent. | 1. Verify Phosphonate Purity: Use NMR (¹H, ³¹P) to confirm the structure and purity of your phosphonate before use. 2. Freshly Prepare: If possible, use freshly prepared phosphonate for the best results. |
| Ineffective Deprotonation | The pKa of the α-bromo phosphonate is higher than that of a standard stabilized phosphonate. The chosen base must be strong enough to generate the carbanion in sufficient concentration.[6] | 1. Base Selection: Sodium hydride (NaH) in an anhydrous solvent like THF or DME is a common and effective choice.[4] For more sensitive substrates, milder conditions using lithium chloride and an amine base (Masamune-Roush conditions) can be effective.[7] 2. Ensure Anhydrous Conditions: Water will quench the carbanion. Flame-dry glassware and use anhydrous solvents. |
| Aldehyde/Ketone Issues | The carbonyl starting material may be impure, prone to self-condensation (especially aldehydes), or sterically hindered. | 1. Purify Starting Material: Distill or recrystallize the carbonyl compound before the reaction. 2. Reverse Addition: Add the carbonyl compound slowly to the pre-formed phosphonate carbanion solution to minimize self-condensation. 3. Increase Temperature: For hindered ketones, a higher reaction temperature may be required to drive the reaction to completion. |
| Side Reactions | The α-bromo phosphonate carbanion can be unstable. Additionally, if the carbonyl compound has other reactive functional groups, side reactions can occur. | 1. Low Temperature Deprotonation: Form the carbanion at a low temperature (e.g., 0 °C) before adding the carbonyl compound to minimize decomposition. 2. Protecting Groups: If your substrate has acidic protons (e.g., phenols, alcohols), they must be protected before introducing the strong base. |
Experimental Workflow: HWE Synthesis of an E-Vinyl Bromide
Below is a generalized, step-by-step protocol for the synthesis of an (E)-vinyl bromide from an aldehyde using the HWE reaction.
Caption: General workflow for Horner-Wadsworth-Emmons synthesis of vinyl bromides.
Section 2: Synthesis from Alkynes
The direct conversion of alkynes to vinyl bromides via hydrobromination is a powerful, atom-economical method. The primary challenge is controlling the regioselectivity of the HBr addition.
Controlling Regioselectivity: Markovnikov vs. Anti-Markovnikov
Question: I need to synthesize a vinyl bromide from a terminal alkyne. How do I control whether the bromine adds to the internal or terminal carbon?
Answer: The regiochemical outcome of hydrobromination of an alkyne is determined by the reaction mechanism, which you can control by the choice of reagents and conditions.
-
Markovnikov Addition (Br on the more substituted carbon): This is achieved under polar, ionic conditions. The reaction proceeds through a vinyl cation intermediate. The more stable cation is formed, leading to the bromine adding to the more substituted carbon.[8]
-
Conditions: Use HBr in a polar solvent (like acetic acid) in the absence of radical initiators.
-
-
Anti-Markovnikov Addition (Br on the less substituted carbon): This outcome is achieved through a free-radical chain reaction.[9][10] The reaction is initiated by a radical source, and the bromine radical adds to the alkyne first to form the more stable radical intermediate (the radical on the more substituted carbon).[9][11]
Troubleshooting Hydrobromination of Alkynes
Question: I'm attempting an anti-Markovnikov hydrobromination of my alkyne, but I'm getting a mixture of products and some starting material remains. What's going wrong?
Answer: Achieving clean, high-yielding anti-Markovnikov hydrobromination requires careful control over the radical reaction.
Caption: Troubleshooting common issues in free-radical hydrobromination of alkynes.
Comparative Summary of Hydrobromination Conditions
| Parameter | Markovnikov Addition | Anti-Markovnikov Addition |
| Reagent | HBr | HBr with radical initiator (e.g., AIBN, Peroxides) |
| Mechanism | Electrophilic Addition (Ionic) | Free Radical Addition |
| Key Intermediate | Vinylic Cation | Vinylic Radical |
| Solvent | Polar (e.g., Acetic Acid, CH₂Cl₂) | Non-polar (e.g., Hexane, CCl₄) |
| Product | Bromine on the more substituted carbon | Bromine on the less substituted carbon |
| Stereochemistry | Typically anti-addition | Mixture of syn and anti addition (E/Z mixture) |
Section 3: Other Synthetic Methods & FAQs
Question: Are there other reliable methods for synthesizing vinyl bromides besides the HWE and hydrobromination?
Answer: Yes, several other methods are valuable, particularly for substrates that are not amenable to the previously discussed routes.
-
From Vinyl Organometallics: You can prepare vinyl Grignard or vinyl lithium reagents and quench them with an electrophilic bromine source like N-Bromosuccinimide (NBS) or Br₂. This is a reliable method, but requires the pre-formation of the organometallic species.[14]
-
From Vinyl Boronic Acids: Vinyl boronic acids or their esters can be converted to vinyl bromides under mild conditions using sodium bromide in the presence of an oxidizing agent like N-chlorosuccinimide.[15] This method is often highly stereoretentive.
-
From Ketones via Vinyl Phosphates/Triflates: Ketones can be converted to enol phosphates or triflates, which are excellent electrophiles for substitution reactions to introduce the bromide.[16]
Question: My vinyl bromide product seems to be decomposing during column chromatography on silica gel. What can I do?
Answer: Vinyl bromides can be sensitive to acidic conditions, and standard silica gel is slightly acidic. This can cause decomposition or isomerization.
-
Neutralize the Silica: You can neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~1%), then packing the column as usual.
-
Use Alumina: For very sensitive compounds, switching to neutral or basic alumina as the stationary phase can prevent decomposition.
-
Alternative Purification: Consider distillation (if the product is volatile) or recrystallization to avoid chromatography altogether.
Question: How can I safely handle and quench residual vinyl bromide after my reaction?
Answer: Vinyl bromide is volatile and a suspected carcinogen, so it must be handled with care in a well-ventilated fume hood.[17] While aqueous workups can remove some, a more robust quenching method might be needed for larger quantities. One potential approach is to add a nucleophilic scavenger to the reaction mixture before workup, but this must be compatible with your product. Another strategy involves careful distillation into a cold trap to collect the volatile vinyl bromide.[18] Always consult your institution's safety protocols for handling and disposing of hazardous materials.
References
- Aggarwal, V. K., Fulton, J. R., Sheldon, C. G., & de Vicente, J. (2003). Generation of Phosphoranes Derived from Phosphites. A New Class of Phosphorus Ylides Leading to High E Selectivity with Semi-stabilizing Groups in Wittig Olefinations. Journal of the American Chemical Society, 125(20), 6034–6035.
- Boutagy, J., & Thomas, R. (1974). Olefin Synthesis with Organic Phosphonate Carbanions. Chemical Reviews, 74(1), 87–97.
- Chen, Z., Li, J., Jiang, H., Zhu, S., Li, Y., & Qi, C. (2010). A New Silver-Catalyzed Highly Regio- and Stereoselective Difunctionalization Reaction of Simple Terminal Alkynes. Organic Letters, 12(14), 3262–3265.
- Claridge, T. D. W., Davies, S. G., Lee, J. A., Nicholson, R. L., Roberts, P. M., Russel, A. J., Smith, A. D., & Toms, S. M. (2008). Highly (E)-Selective Wadsworth-Emmons Reactions Promoted by Methylmagnesium Bromide. Organic Letters, 10(23), 5437–5440.
- Clayden, J., & Warren, S. (1996). Stereocontrol in Organic Synthesis Using the Diphenylphosphoryl Group. Angewandte Chemie International Edition in English, 35(3), 241–270.
- Kabalka, G. W., & Sastry, K. A. R. (2010). Synthesis of Vinyl Bromides Via Reaction of Vinyl Boronic Acids with Sodium Bromide.
- Kharasch, M. S., & Mayo, F. R. (1933). The Peroxide Effect in the Addition of Reagents to Unsaturated Compounds. I. The Addition of Hydrogen Bromide to Allyl Bromide. Journal of the American Chemical Society, 55(6), 2468–2496.
- Minami, T., & Motoyoshiya, J. (1992). Vinylphosphonates in Organic Synthesis. Synthesis, 1992(04), 333–349.
- Nitelet, A., & Evano, G. (2016). A General Copper-Catalyzed Vinylic Halogen Exchange Reaction. Organic Letters, 18(8), 1904–1907.
- Spaggiari, A., Vaccari, D., Davoli, P., Torre, G., & Prati, F. (2007). A Mild Synthesis of Vinyl Halides and gem-Dihalides Using Triphenyl Phosphite−Halogen-Based Reagents. The Journal of Organic Chemistry, 72(6), 2216–2219.
- Stec, W. J. (1983). Wadsworth-Emmons reaction revisited. Accounts of Chemical Research, 16(11), 411–417.
- Uehling, M. R., Rucker, R. P., & Lalic, G. (2014). Catalytic Anti-Markovnikov Hydrobromination of Alkynes. Journal of the American Chemical Society, 136(25), 8799–8803.
- Wadsworth, W. S. (1977). Synthetic Applications of Phosphoryl-Stabilized Anions. Organic Reactions, 25, 73-253.
- Wang, Z., Mo, H., & Bao, W. (2007). Mild, Efficient and Highly Stereoselective Synthesis of (Z)-Vinyl Chalcogenides from Vinyl Bromides Catalyzed by Copper(I) in Ionic Liquids Based on Amino Acids. Synlett, 2007(01), 91–94.
- Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094-3095.
Sources
- 1. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 2. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
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- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
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- 9. curlyarrows.com [curlyarrows.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
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- 18. reddit.com [reddit.com]
Validation & Comparative
"Mass spectrometry fragmentation pattern of 2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene"
An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene and Comparative Analytical Methodologies
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. Designed for researchers and drug development professionals, this document moves beyond a simple catalog of fragments to explain the chemical principles driving the fragmentation pathways. Furthermore, it objectively compares mass spectrometry with other critical analytical techniques, offering a holistic perspective on structural elucidation for complex halogenated compounds.
Introduction: The Analytical Challenge
This compound is a halogenated aromatic alkene. Such molecules are common scaffolds in medicinal chemistry and materials science, often serving as key intermediates in multi-step syntheses.[1] Accurate structural verification is paramount to ensure the integrity of subsequent research and development.
Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for the structural elucidation of volatile organic compounds. The high-energy ionization process induces reproducible fragmentation, creating a unique "fingerprint" that provides rich structural information.[2] For a molecule containing both bromine and chlorine, the isotopic patterns alone offer significant diagnostic value.[3] This guide will predict these patterns and the primary fragmentation pathways based on established chemical principles, such as the stability of carbocations and the relative strengths of chemical bonds.
Predicted Electron Ionization Fragmentation Pattern
Upon entering the mass spectrometer, the molecule is ionized by a high-energy electron beam, ejecting an electron to form a molecular ion (M⁺•), which is an energetically unstable radical cation. This ion subsequently undergoes a series of fragmentation events to produce smaller, more stable ions.
The Molecular Ion (M⁺•)
The molecular formula is C₁₀H₁₀BrCl. A key feature of the mass spectrum for this compound will be a complex cluster of peaks for the molecular ion due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).[4][5]
This results in four main isotopic peaks for the molecular ion:
-
M⁺•: [C₁₀H₁₀⁷⁹Br³⁵Cl]⁺• at m/z 244
-
[M+2]⁺•: A composite peak from [C₁₀H₁₀⁸¹Br³⁵Cl]⁺• and [C₁₀H₁₀⁷⁹Br³⁷Cl]⁺• at m/z 246
-
[M+4]⁺•: [C₁₀H₁₀⁸¹Br³⁷Cl]⁺• at m/z 248
The relative intensity of these peaks can be predicted, with the [M+2]⁺• peak being the most abundant in the cluster. The instability of the molecular ion in similar halogenated compounds suggests these peaks may be of low intensity.[6][7]
Primary Fragmentation Pathways
The fragmentation of the molecular ion is dictated by the formation of the most stable products. For this compound, the allylic and benzylic positions are key points of cleavage.
// Node Definitions M [label="Molecular Ion (M⁺•)\nC₁₀H₁₀BrCl⁺•\nm/z 244, 246, 248", fillcolor="#F1F3F4", fontcolor="#202124"]; F1 [label="Allylic Cation\n[M - Br]⁺\nC₁₀H₁₀Cl⁺\nm/z 165, 167", fillcolor="#E8F0FE", fontcolor="#202124"]; F2 [label="Benzylic Cation\n[M - C₃H₄Br]⁺\nC₇H₆Cl⁺\nm/z 125, 127", fillcolor="#E8F0FE", fontcolor="#202124"]; F3 [label="Tropylium Ion (rearranged F2)\nC₇H₆Cl⁺\nm/z 125, 127", fillcolor="#E6F4EA", fontcolor="#202124"]; F4 [label="Loss of HBr\n[M - HBr]⁺•\nC₁₀H₉Cl⁺•\nm/z 164, 166", fillcolor="#FEF7E0", fontcolor="#202124"]; F5 [label="Propargyl Cation Fragment\nC₃H₃⁺\nm/z 39", fillcolor="#FCE8E6", fontcolor="#202124"];
// Edge Definitions M -> F1 [label="- •Br", color="#EA4335"]; M -> F4 [label="- HBr", color="#34A853"]; M -> F2 [label="- C₃H₄Br• (Benzylic Cleavage)", color="#4285F4"]; F2 -> F3 [label="Rearrangement", style=dashed, color="#5F6368"]; F2 -> F5 [label="Further\nFragmentation", style=dashed, color="#5F6368"];
} Caption: Predicted EI-MS fragmentation pathways for this compound.
Key Predicted Fragments:
-
Loss of a Bromine Radical (m/z 165, 167): The C-Br bond is the weakest in the aliphatic chain. Cleavage of this bond is highly favorable as it results in a resonance-stabilized secondary allylic carbocation.[7] This fragmentation is often responsible for the base peak in the spectra of allylic bromides. The resulting fragment, [C₁₀H₁₀Cl]⁺, will exhibit a characteristic 3:1 isotopic pattern for the two chlorine isotopes at m/z 165 and 167.
-
Benzylic Cleavage (m/z 125, 127): Cleavage of the C-C bond between the aromatic ring and the propene side chain is also a highly favored process due to the formation of a stable benzylic cation.[3] This would result in the [C₇H₆Cl]⁺ ion, corresponding to the 4-chloro-3-methylbenzyl cation. This fragment will also show a 3:1 isotopic pattern for chlorine at m/z 125 and 127. This benzylic cation can potentially rearrange to an even more stable tropylium ion structure.
-
Loss of Hydrogen Bromide (HBr) (m/z 164, 166): The elimination of a neutral molecule of HBr is another common pathway for alkyl halides.[4] This would lead to a radical cation [C₁₀H₉Cl]⁺• with peaks at m/z 164 and 166, again showing the chlorine isotopic signature.
Summary of Predicted Fragments
| m/z (Isotopologues) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway | Significance |
| 244, 246, 248 | [C₁₀H₁₀BrCl]⁺• | - | Molecular Ion (M⁺•) | Confirms molecular weight and elemental composition (Br, Cl). |
| 165, 167 | [C₁₀H₁₀Cl]⁺ | •Br | Allylic C-Br Cleavage | Highly probable, potentially the base peak due to cation stability. |
| 125, 127 | [C₇H₆Cl]⁺ | •C₃H₄Br | Benzylic Cleavage | Highly probable due to the stability of the benzylic cation. |
| 164, 166 | [C₁₀H₉Cl]⁺• | HBr | Hydrogen Bromide Elimination | Common pathway for alkyl halides. |
| 39 | [C₃H₃]⁺ | C₇H₇BrCl | Side-chain fragmentation | A common, stable propargyl cation seen in many spectra. |
Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable data, a comprehensive structural confirmation relies on a multi-technique approach.
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (from isotopes/high resolution), and structural information from fragmentation. | Extremely sensitive, provides molecular weight, characteristic fragmentation patterns. | Isomers can be difficult to distinguish without tandem MS or chromatography; provides connectivity information indirectly. |
| Nuclear Magnetic Resonance (¹H, ¹³C NMR) | Detailed carbon-hydrogen framework, connectivity through spin-spin coupling, stereochemistry. | Unambiguous structure determination, differentiates isomers. | Lower sensitivity than MS, requires larger sample amounts, complex spectra can be difficult to interpret. |
| Gas Chromatography (GC) | Separation of volatile compounds from a mixture, provides retention time for identification. | Excellent separation efficiency for complex mixtures, quantitative analysis. | Compound must be volatile and thermally stable; provides no structural information on its own. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=C, C-H aromatic/aliphatic, C-X). | Fast, non-destructive, good for confirming functional groups. | Provides limited information on the overall molecular skeleton; complex "fingerprint" region. |
Expert Insight: For a novel compound like this, the gold-standard approach is combined Gas Chromatography-Mass Spectrometry (GC-MS) and NMR. GC ensures the sample's purity and separates it from any reaction byproducts before it enters the mass spectrometer. Subsequently, ¹H and ¹³C NMR would be used to confirm the precise arrangement of atoms and connectivity, resolving any ambiguities from the MS data.
Experimental Protocol: GC-MS Analysis
This protocol outlines a self-validating workflow for the analysis of this compound. The choice of a non-polar column is based on the compound's expected low polarity.
Workflow Diagram
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Vortex briefly to ensure complete dissolution.
-
Filter the solution using a 0.22 µm PTFE syringe filter into an autosampler vial. This step is crucial to prevent contamination of the GC inlet.
-
-
Instrumentation (Typical Parameters):
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Inlet: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. Causality: This program ensures good separation of potential impurities while eluting the target compound in a reasonable time with good peak shape.
-
-
Mass Spectrometer (Typical Parameters):
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV. Causality: 70 eV is the standard energy that provides reproducible fragmentation patterns for library matching.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-350. Causality: This range covers the expected molecular ion and all significant fragments.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the target compound.
-
Extract the mass spectrum from this peak, ensuring to subtract background ions from column bleed.
-
Analyze the spectrum for the predicted molecular ion cluster (m/z 244, 246, 248) and key fragment ions.
-
Compare the observed isotopic abundance patterns with theoretical values for fragments containing Br and/or Cl.
-
Conclusion
The structural elucidation of this compound by mass spectrometry is a compelling case study in applying fundamental principles of ion chemistry. The predicted fragmentation pattern is dominated by cleavages that form stable allylic and benzylic carbocations, specifically the loss of the bromine radical and benzylic C-C bond scission. The unique isotopic signatures of bromine and chlorine provide a powerful diagnostic tool for confirming the presence and number of these atoms in any given fragment. While mass spectrometry offers profound structural insights, it is most powerful when used in concert with other techniques like NMR and chromatography to build an unassailable body of evidence for the definitive characterization of a molecule.
References
-
Vertex AI Search result citing general mass spectrometry fragmentation principles for halides.[4]
-
PrepChem.com. Synthesis of C. 2-Bromo-3-phenyl-1-propene. [Online] Available at: [Link][8]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Online] Available at: [Link][3]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Online] Available at: [Link][2]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Online] Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 2-chloro-2-methylpropane. [Online] Available at: [Link][6]
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Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane. [Online] Available at: [Link][7]
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Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. [Online] Available at: [Link][9]
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Sanborn, J. R., et al. (2002). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 13(9), 1085-1093. Available at: [Link][10]
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PubMed. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004-10. Available at: [Link][11]
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PubMed. (2014). Electron ionization mass spectrometry fragmentation pathways of trimethylsilyl derivatives of isomeric allylic alcohols derived from HBI alkene oxidation. Rapid Communications in Mass Spectrometry, 28(17), 1865-1874. Available at: [Link][12]
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Eureka | Patsnap. (2022). Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. [Online] Available at: [Link][1]
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A Comparative Benchmarking Study: Unraveling the Reactivity of Chlorinated vs. Brominated Phenylpropenes
For researchers, scientists, and professionals in the dynamic field of drug development and synthetic chemistry, the choice of starting materials is a critical decision that profoundly impacts reaction efficiency, yield, and overall synthetic strategy. Halogenated phenylpropenes, key intermediates in the synthesis of a wide array of pharmacologically active compounds and functional materials, present a recurring choice between chlorinated and brominated analogues. This guide provides an in-depth, objective comparison of the reactivity of chlorinated versus brominated phenylpropenes, supported by established chemical principles and detailed experimental protocols. By understanding the subtle yet significant differences in their chemical behavior, researchers can make more informed decisions to optimize their synthetic endeavors.
Foundational Physicochemical Properties: The Basis of Reactivity Differences
The reactivity of a molecule is intrinsically linked to its electronic and steric properties. The nature of the halogen substituent (chlorine vs. bromine) directly influences bond strength, bond polarity, and the overall electron distribution within the phenylpropene scaffold. These fundamental differences are the primary drivers of the observed variations in their chemical reactivity.
Table 1: Comparative Physicochemical Properties of Cinnamyl Chloride vs. Cinnamyl Bromide
| Property | Cinnamyl Chloride (1-chloro-3-phenylpropene) | Cinnamyl Bromide (1-bromo-3-phenylpropene) | Causality Behind the Difference |
| Molecular Weight | 152.62 g/mol [1] | 197.07 g/mol [2] | The higher atomic mass of bromine compared to chlorine. |
| Melting Point | -19 °C[1][3] | 29-32 °C[4] | The larger size and greater polarizability of bromine lead to stronger intermolecular van der Waals forces, requiring more energy to break the crystal lattice. |
| Boiling Point | 108 °C at 12 mmHg[1] | 91-98 °C at 2-4 mmHg[5] | The higher molecular weight of the brominated compound results in stronger intermolecular forces, leading to a higher boiling point under comparable pressure. |
| Density | 1.096 g/mL at 25 °C[1] | Not readily available | The higher mass of bromine would be expected to result in a higher density for the brominated analogue. |
| C-X Bond Dissociation Energy | ~84 kcal/mol (for allyl chloride) | ~71 kcal/mol (for allyl bromide) | The C-Br bond is inherently weaker than the C-Cl bond due to poorer orbital overlap between the larger bromine atom and the carbon atom. This is a critical factor in reactions involving cleavage of the C-X bond. |
Electrophilic Addition to the Propene Double Bond: A Study in Halonium Ion Stability
Electrophilic addition is a characteristic reaction of the alkene moiety in phenylpropenes. The reaction typically proceeds through the formation of a carbocation or a cyclic halonium ion intermediate. When comparing the addition of a halogen like bromine (Br₂) across the double bond of chlorinated and brominated phenylpropenes, the key differentiator is the influence of the existing halogen on the stability of the reaction intermediates.
Mechanistic Insights
The addition of bromine proceeds via the formation of a bromonium ion intermediate. The electron-withdrawing inductive effect of the halogen substituent on the allylic carbon will slightly destabilize the developing positive charge on the adjacent carbons of the double bond. However, the more significant factor is the relative stability of the bromonium ion itself, which is a key intermediate.
Figure 1: Generalized workflow for the electrophilic addition of bromine to a phenylpropene.
Expected Reactivity Comparison
While direct kinetic data for a side-by-side comparison is scarce in the literature, fundamental principles suggest that the difference in reactivity for electrophilic addition to the double bond will be minimal. The electronic influence of the distant allylic halogen is relatively small. However, the slightly more electron-withdrawing nature of chlorine compared to bromine might render the double bond in the chlorinated phenylpropene marginally less nucleophilic, potentially leading to a slightly slower reaction rate.
Experimental Protocol: Comparative Electrophilic Bromination
This protocol is designed to qualitatively and quantitatively compare the rate of electrophilic bromination.
Objective: To compare the reaction times and yields for the electrophilic addition of bromine to chlorinated and brominated phenylpropenes.
Materials:
-
Chlorinated Phenylpropene (e.g., trans-cinnamyl chloride)
-
Brominated Phenylpropene (e.g., trans-cinnamyl bromide)
-
Bromine solution in a non-polar, inert solvent (e.g., dichloromethane or carbon tetrachloride) of a known concentration.
-
Dichloromethane (anhydrous)
-
Sodium thiosulfate solution (aqueous, for quenching)
-
Sodium bicarbonate solution (saturated, aqueous)
-
Anhydrous magnesium sulfate
-
TLC plates, NMR tubes, GC-MS vials
Procedure:
-
In two separate, identical round-bottom flasks equipped with magnetic stirrers and dropping funnels, dissolve equimolar amounts (e.g., 10 mmol) of chlorinated phenylpropene and brominated phenylpropene in 50 mL of anhydrous dichloromethane.
-
Cool both flasks to 0 °C in an ice bath.
-
To each flask, add the bromine solution dropwise with constant stirring. Monitor the disappearance of the bromine color. The persistence of a faint orange-brown color indicates the consumption of the alkene.
-
Record the time and volume of bromine solution required for the reaction to go to completion for each substrate.
-
Upon completion, quench the reactions by adding sodium thiosulfate solution until the bromine color is completely discharged.
-
Transfer the mixtures to separatory funnels and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the crude products by ¹H NMR and GC-MS to determine the yield and purity of the resulting vicinal dibromides.
Expected Outcome: It is anticipated that the brominated phenylpropene will react slightly faster or at a comparable rate to the chlorinated phenylpropene. The yields are expected to be similar for both reactions under identical conditions.
Nucleophilic Substitution at the Allylic Carbon: A Tale of Two Leaving Groups
Nucleophilic substitution reactions are pivotal in modifying the functionality of phenylpropenes. The halogenated carbon, being allylic, is activated towards both SN1 and SN2 pathways. The choice of mechanism is influenced by the nature of the nucleophile, the solvent, and the substrate itself. However, for a comparative study under conditions that favor a bimolecular pathway (strong nucleophile, polar aprotic solvent), the C-X bond strength is the determining factor.
Mechanistic Insights
In an SN2 reaction, a nucleophile attacks the electrophilic carbon, and the leaving group departs in a single, concerted step. The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile.[6][7] The key to the reactivity difference between chlorinated and brominated phenylpropenes lies in the leaving group ability of the halide. Bromide is a better leaving group than chloride because the C-Br bond is weaker and bromide is a more stable anion in solution.
Figure 2: The concerted SN2 mechanism for nucleophilic substitution on a halogenated phenylpropene.
Expected Reactivity Comparison
Brominated phenylpropenes are expected to undergo nucleophilic substitution at a significantly faster rate than their chlorinated counterparts. This is a direct consequence of the lower C-Br bond dissociation energy, making the bromide ion a better leaving group. This trend holds true for both SN1 and SN2 type reactions.
Experimental Protocol: Comparative Nucleophilic Substitution Kinetics
This protocol allows for the determination of the relative rates of nucleophilic substitution.
Objective: To compare the reaction kinetics of the substitution of chloride and bromide from the respective phenylpropenes by a common nucleophile.
Materials:
-
Chlorinated Phenylpropene (e.g., trans-cinnamyl chloride)
-
Brominated Phenylpropene (e.g., trans-cinnamyl bromide)
-
Sodium hydroxide solution (standardized) in a suitable solvent (e.g., 80:20 ethanol/water)
-
A suitable solvent for the reaction (e.g., ethanol)
-
Phenolphthalein indicator
-
Constant temperature bath
-
Burette, pipettes, and flasks
Procedure:
-
Prepare equimolar solutions of the chlorinated and brominated phenylpropenes in ethanol.
-
In separate reaction flasks, place a known volume of the standardized sodium hydroxide solution.
-
Place the flasks in a constant temperature bath to equilibrate.
-
Initiate the reactions by adding a known volume of the respective phenylpropene solution to each flask. Start a timer immediately.
-
At regular time intervals, withdraw an aliquot from each reaction mixture and quench it in a known volume of a standard acid solution.
-
Back-titrate the unreacted acid with the standardized sodium hydroxide solution using phenolphthalein as an indicator.
-
Calculate the concentration of the unreacted hydroxide at each time point.
-
Plot the concentration of the reactants versus time to determine the rate constant for each reaction.
Expected Outcome: The rate constant for the reaction of the brominated phenylpropene will be significantly higher than that of the chlorinated phenylpropene, confirming the superior leaving group ability of bromide.
Palladium-Catalyzed Suzuki Coupling: A Test of Oxidative Addition
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of halogenated phenylpropenes, this reaction allows for the introduction of various aryl or vinyl groups. The reactivity of the halide in the crucial oxidative addition step of the catalytic cycle is a key determinant of the reaction's success.
Mechanistic Insights
The catalytic cycle of the Suzuki coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. The first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The ease of this step is directly related to the C-X bond strength.
Figure 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expected Reactivity Comparison
In Suzuki coupling reactions, the reactivity of the halide follows the general trend: I > Br > Cl.[8] This is because the C-Br bond is weaker and more readily undergoes oxidative addition with the palladium catalyst compared to the stronger C-Cl bond.[8] Consequently, brominated phenylpropenes are expected to be significantly more reactive than their chlorinated counterparts in Suzuki couplings, often requiring milder reaction conditions and affording higher yields. While recent advances in ligand design have made the coupling of aryl chlorides more feasible, bromides generally remain the more reliable substrates.[8]
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol provides a framework for comparing the efficiency of Suzuki coupling for chlorinated and brominated phenylpropenes.
Objective: To compare the reaction yields of the Suzuki coupling of chlorinated and brominated phenylpropenes with a common boronic acid under identical conditions.
Materials:
-
Chlorinated Phenylpropene (e.g., trans-cinnamyl chloride)
-
Brominated Phenylpropene (e.g., trans-cinnamyl bromide)
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flasks and other standard glassware
Procedure:
-
In two identical Schlenk flasks under an inert atmosphere, place the palladium catalyst (e.g., 3 mol%) and the base (e.g., 2 equivalents).
-
To one flask, add the chlorinated phenylpropene (1 equivalent) and to the other, add the brominated phenylpropene (1 equivalent).
-
Add the phenylboronic acid (1.2 equivalents) to each flask.
-
Add the degassed solvent system to each flask.
-
Heat the reaction mixtures to a specific temperature (e.g., 80 °C) and monitor the progress by TLC or GC-MS.
-
After a set reaction time (e.g., 12 hours), cool the reactions to room temperature.
-
Work up the reactions by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layers, remove the solvent, and purify the crude products by column chromatography.
-
Determine the isolated yields of the coupled product for both reactions.
Expected Outcome: The Suzuki coupling of the brominated phenylpropene is expected to give a significantly higher yield of the desired product compared to the chlorinated phenylpropene under the same reaction conditions and time.
Conclusion: A Clear Hierarchy of Reactivity
The comparative study of chlorinated and brominated phenylpropenes reveals a clear and consistent trend in reactivity across various fundamental organic reactions. The inherent weakness of the carbon-bromine bond compared to the carbon-chlorine bond is the principal determinant of this difference.
-
In nucleophilic substitution and palladium-catalyzed Suzuki coupling reactions , brominated phenylpropenes are demonstrably more reactive. The superior leaving group ability of bromide and the faster rate of oxidative addition, respectively, make them the substrates of choice for these transformations, often leading to higher yields and requiring milder conditions.
-
In electrophilic addition reactions to the double bond, the difference in reactivity is less pronounced, with only minor electronic effects influencing the reaction rate.
For the synthetic chemist, this guide provides a clear rationale for substrate selection. While chlorinated phenylpropenes may be more cost-effective, the enhanced reactivity of their brominated counterparts can lead to more efficient and robust synthetic routes, ultimately saving time and resources in the long run. The provided experimental protocols offer a practical framework for researchers to validate these principles within their own laboratory settings and make data-driven decisions in their synthetic campaigns.
References
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Schaefer, J. P., Higgins, J. G., & Shenoy, P. K. (n.d.). Cinnamyl bromide. Organic Syntheses. Retrieved from [Link]
- SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). Chemistry Notes.
-
PubChem. (n.d.). Cinnamyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supporting Information for: Direct Bromocarboxylation of Arynes Using Allyl Bromides and Carbon Dioxide. Retrieved from [Link]
- California State University, Bakersfield. (n.d.). Lab 9: Addition of Bromine to trans-Cinnamic Acid.
- BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
- The Royal Society of Chemistry. (2011).
- Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides.
- Melvin, P. R., et al. (2015). Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl with (η3-cinnamyl)Pd(IPr)(Cl) and (η3-1-t-Bu-indenyl)Pd(IPr)(Cl). Beilstein Journal of Organic Chemistry, 11, 2476–2486.
- Chemistry LibreTexts. (2023, January 14). 11.3: The SN2 Reaction.
- Total Organic Chemistry. (2021, January 11). Kinetics of SN2 & SN1 reactions [Video]. YouTube.
- Haddach, M., et al. (1999). A new palladium-catalyzed coupling of organoboronic acids with acyl chlorides. Tetrahedron Letters, 40(18), 3109-3112.
- Melvin, P. R., et al. (2015). Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η⁵-Cp)Pd(IPr)Cl with (η³-cinnamyl)Pd(IPr)(Cl) and (η³-1-t-Bu-indenyl)Pd(IPr)(Cl).
- Poutsma, M. L. (1969). The chemistry of propadiene: Some investigations on the addition of Br2, BrCl, and Cl2. The Journal of Organic Chemistry, 34(4), 850-856.
- Pandith, A. H., & Islam, N. (2011). Molecular structures for cinnamyl chloride (1), cinnamyl bromide (2),...
- Chemistry Student. (2022, October 27). Electrophilic Addition with Bromine, Br2, Bromination (A-level and IB Chemistry) [Video]. YouTube.
- OC Chem Videos. (2014, June 11). Electrophilic Addition of Bromine and Chlorine to Alkenes [Video]. YouTube.
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A Comparative Guide to the Biological Activity of 2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene and Its Analogs
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. The substituted 1-propene scaffold has emerged as a privileged structure, with derivatives exhibiting a wide spectrum of biological activities. This guide provides a comprehensive comparison of the biological activities of 2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene and its structurally related analogs, with a focus on their cytotoxic, antimicrobial, and anti-inflammatory potential. Drawing upon available experimental data from analogous compounds, we will explore the structure-activity relationships (SAR) that govern their biological effects, offering insights for researchers, scientists, and drug development professionals.
Introduction to 2-Bromo-3-aryl-1-propene Scaffolds
The core chemical structure of this compound features a phenyl ring connected to a bromo-substituted propene moiety. This arrangement provides a versatile backbone for chemical modifications, allowing for the fine-tuning of its physicochemical and pharmacological properties. The presence of a bromine atom, a halogen, is known to influence the lipophilicity and electronic properties of a molecule, which can significantly impact its interaction with biological targets. Furthermore, the substitution pattern on the phenyl ring plays a crucial role in determining the compound's biological activity profile.
Comparative Cytotoxic Activity
The evaluation of cytotoxic activity is a cornerstone in the discovery of novel anticancer agents. Numerous studies have investigated the antiproliferative effects of compounds structurally related to this compound, particularly chalcones (1,3-diaryl-2-propen-1-ones) and other arylpropene derivatives. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Structure-Activity Relationship (SAR) Insights:
Analysis of various analogs reveals key structural features that modulate cytotoxic potency:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the aryl ring are critical determinants of anticancer activity. Electron-withdrawing groups, such as halogens (chloro, fluoro) and nitro groups, often enhance cytotoxicity. For instance, studies on chalcone derivatives have shown that the presence of a chlorine atom on the phenyl ring can significantly increase their antiproliferative effects.
-
The Propenone Linker: The α,β-unsaturated ketone moiety present in many analogs, such as chalcones, is a key pharmacophore. It can act as a Michael acceptor, reacting with nucleophilic residues in cellular macromolecules, including proteins involved in cell proliferation and survival.
-
Halogenation: The presence and position of bromine and chlorine atoms have been shown to be important for cytotoxic activity. For example, in a series of halogenated pyrrolo[3,2-d]pyrimidines, the introduction of iodine at certain positions significantly enhanced antiproliferative potency[1]. This highlights the general importance of halogenation in this class of compounds.
Comparative Cytotoxicity Data of Analogs:
| Compound/Analog Class | Cancer Cell Line | IC50 (µM) | Reference |
| (Z)-1-(2-bromo-3,4,5-trimethoxyphenyl)-3-(3-hydroxy-4-methoxyphenylamino)-prop-2-en-1-one | Various tumor cell lines | GI50 values in the low µM range | [2] |
| 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides | K562 (leukemia) | Varies with substitution, some < 10 µM | [3] |
| Halogenated pyrrolo[3,2-d]pyrimidines | Various cancer cell lines | Sub-micromolar to low micromolar range | [1] |
| Benzofuran Derivatives | Various cancer cell lines | IC50 values ranging from sub-micromolar to low micromolar | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
Workflow for MTT Assay
Caption: Workflow of the broth microdilution assay.
Step-by-Step Methodology:
-
Prepare Compound Dilutions: Perform serial twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, making the development of novel anti-inflammatory agents a key research area. Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[5] The structural features of this compound suggest its potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR) Insights:
-
Aryl Substituents: The nature and position of substituents on the aryl ring can significantly impact anti-inflammatory activity. For example, in a series of 3-arylphthalides, the presence of two hydroxyl groups on the C-3 aryl ring was correlated with anti-inflammatory activity.[6]
-
Inhibition of Inflammatory Enzymes: A common mechanism of action for anti-inflammatory compounds is the inhibition of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of pro-inflammatory mediators.
-
Protease Inhibition: Some compounds exert their anti-inflammatory effects by inhibiting proteases involved in the inflammatory cascade.
Comparative Anti-inflammatory Data of Analogs:
The following table provides a summary of the anti-inflammatory activity of related compounds.
| Compound/Analog Class | Assay | Activity | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Protease inhibition assay | IC50 values of 0.04–0.07 mg/mL | [7] |
| 3-Arylphthalides | LPS-induced NO production in microglial and macrophage cells | Significant inhibition by some dihydroxy-substituted analogs | [6] |
| 2-(3-Acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema | Potent anti-inflammatory activity |
Experimental Protocol: In Vitro Protease Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of proteases, such as trypsin, which are involved in inflammation.
Workflow for Protease Inhibition Assay
Caption: Workflow of the in vitro protease inhibition assay.
Step-by-Step Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing trypsin, a suitable buffer (e.g., Tris-HCl), and various concentrations of the test compound.
-
Pre-incubation: Pre-incubate the mixture to allow the compound to interact with the enzyme.
-
Substrate Addition: Add a protein substrate, such as casein, to initiate the reaction.
-
Incubation: Incubate the reaction mixture at a specific temperature for a defined period.
-
Reaction Termination: Stop the reaction by adding a precipitating agent like trichloroacetic acid (TCA).
-
Centrifugation and Measurement: Centrifuge the mixture and measure the absorbance of the supernatant. A decrease in absorbance indicates inhibition of protease activity.
Conclusion
The 2-Bromo-3-aryl-1-propene scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. While direct experimental data for this compound is limited in the public domain, the analysis of its structural analogs provides valuable insights into its potential as a cytotoxic, antimicrobial, and anti-inflammatory agent. The structure-activity relationships highlighted in this guide underscore the importance of the substitution pattern on the phenyl ring and the nature of the propene moiety in modulating biological activity. Further synthesis and comprehensive biological evaluation of a focused library of analogs of this compound are warranted to fully elucidate its therapeutic potential and to identify lead compounds for further development.
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Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). National Institutes of Health. [Link]
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- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.).
- Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. (n.d.).
- (Z)
- Antiproliferative effect in vitro and antitumor activity in vivo of brefeldin A. (2025).
- 2-[3-(4-Chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles: Synthesis and biological evaluation. (2025).
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- (PDF) Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides. (2025).
- Computational study and in vitro evaluation of the anti-proliferative activity of novel naproxen deriv
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- Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. (n.d.). MDPI.
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Navigating the Solid State: A Comparative Guide to the Crystal Structure Analysis of Bromo-Chloro Substituted Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
In the realm of materials science and pharmaceutical development, the precise three-dimensional arrangement of atoms within a crystal lattice is paramount. This guide, crafted for the discerning researcher, offers an in-depth, comparative analysis of the techniques and underlying principles governing the crystal structure of bromo-chloro substituted aromatic compounds. Moving beyond a simple recitation of methods, we delve into the causality behind experimental choices and the interpretation of the rich data that crystal structure analysis provides. The substitution of bromine for chlorine, while seemingly minor, can induce significant changes in intermolecular interactions, crystal packing, and ultimately, the physicochemical properties of the material.
The Power of Halogen Substitution: A Tale of Two Halogens
The substitution of chlorine with bromine in aromatic systems offers a fascinating playground for crystal engineering. While both are halogens, their differing size, polarizability, and propensity for halogen bonding can lead to distinct solid-state architectures. Often, chloro and bromo derivatives are found to be isostructural, meaning they have the same crystal packing arrangement.[1] However, this is not a universal rule, and subtle differences in intermolecular contacts can have profound implications for properties such as solubility, melting point, and bioavailability in drug molecules.
A key differentiator lies in the nature and strength of non-covalent interactions. As we move from chlorine to the heavier and more polarizable bromine, the propensity for halogen bonding increases.[2] This can lead to a shift from structures dominated by π-stacked arrangements in chloro-substituted systems to those governed by distinct halogen bonds in their bromo counterparts.[3] Understanding and predicting these interactions is a central challenge and a primary goal of the analyses discussed herein.
Core Analytical Techniques: A Comparative Overview
The determination of crystal structures and the analysis of intermolecular interactions rely on a synergistic suite of experimental and computational techniques. While X-ray crystallography provides the foundational atomic coordinates, computational methods like Hirshfeld surface analysis are indispensable for interpreting the complex network of forces at play.
| Technique | Primary Output | Strengths | Considerations |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic coordinates, bond lengths, bond angles, unit cell parameters, space group.[4][5] | Unambiguous determination of molecular structure and packing.[6] The gold standard for crystal structure analysis. | Requires high-quality single crystals, which can be challenging to grow.[6] |
| Powder X-ray Diffraction (PXRD) | Diffraction pattern providing information on crystal phase, purity, and unit cell parameters. | Useful for phase identification, quality control, and studying polymorphism. Does not require single crystals. | Provides less detailed structural information than SCXRD. |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts in a crystal.[7] | Provides a detailed fingerprint of the crystal packing, highlighting the relative importance of different interactions (e.g., H···H, C···H, Halogen···H, Halogen···Halogen).[7][8][9] | A computational method that relies on a known crystal structure from SCXRD. |
| Spectroscopic Methods (NMR, IR, Raman) | Confirmation of molecular structure and functional groups.[10][11] | Complementary to diffraction methods for confirming the chemical identity of the compound being analyzed. | Provides no direct information on the 3D crystal packing. |
The Workflow of Crystal Structure Analysis
The journey from a newly synthesized compound to a fully characterized crystal structure follows a well-defined, multi-step process. Each stage is critical for obtaining high-quality, reliable data.
Caption: A generalized workflow for crystal structure analysis.
Case Study: Comparative Analysis of 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its Bromo Analogue
To illustrate the practical application of these techniques, we will examine a comparative study of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo derivative.[8][12] This example clearly demonstrates the impact of halogen substitution on intermolecular interactions.
Quantitative Analysis of Intermolecular Interactions
The following table summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for the two compounds. This data provides a quantitative comparison of the interaction patterns within the crystal structures.[8]
| Intermolecular Contact | 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene (%) | 1-Bromo-4-[2-(4-bromophenyl)ethyl]benzene (%) |
| H···H | 31.3 | 29.8 |
| C···H/H···C | 30.3 | 29.9 |
| Cl···H/H···Cl | 12.0 | - |
| Br···H/H···Br | - | 13.5 |
| Cl···Cl | 1.5 | - |
| Br···Br | - | 2.1 |
| C···C | 1.2 | 1.3 |
Data adapted from a study on 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue.[8]
Interpretation of the Data
The Hirshfeld surface analysis reveals that H···H and C···H/H···C contacts are the most significant contributors to the crystal packing for both compounds.[8] The substitution of chlorine with bromine leads to a slight decrease in the percentage of H···H and C···H/H···C interactions and a notable increase in the contribution of halogen···hydrogen and halogen···halogen contacts.[8] This quantitative data underscores the enhanced role of the larger, more polarizable bromine atom in directing intermolecular interactions, particularly through halogen bonding.
Experimental Protocols
For the sake of reproducibility and clarity, the standard protocols for the key analytical techniques are detailed below.
Single-Crystal X-ray Diffraction (SCXRD) Protocol
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction images are collected.[4]
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, yielding a model of the atomic positions. This model is then refined to achieve the best possible fit with the experimental data.
Hirshfeld Surface Analysis Protocol
-
Input Data: The refined crystal structure information file (CIF) obtained from SCXRD is used as the input.
-
Surface Generation: The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments.
-
2D Fingerprint Plots: The Hirshfeld surface is decomposed into 2D fingerprint plots, which summarize the intermolecular contacts and their relative contributions.[7]
-
Quantitative Analysis: The fingerprint plots are analyzed to quantify the percentage contribution of each type of intermolecular contact to the overall crystal packing.
The Logic of Intermolecular Interactions
The interplay of various non-covalent interactions dictates the final crystal packing. Understanding the hierarchy and competition between these forces is crucial for rational crystal design.
Caption: Key intermolecular interactions governing crystal packing.
Conclusion
The crystal structure analysis of bromo-chloro substituted aromatic compounds is a multifaceted endeavor that provides invaluable insights for materials science and drug development. By combining the power of single-crystal X-ray diffraction with the detailed interpretive capabilities of Hirshfeld surface analysis, researchers can unravel the intricate web of non-covalent interactions that govern solid-state architecture. The comparative analysis of chloro and bromo analogues, as demonstrated in the case study, highlights the subtle yet significant influence of halogen substitution. A thorough understanding of these principles empowers scientists to predict and control the solid-state properties of these important classes of compounds, paving the way for the rational design of new materials and pharmaceuticals with enhanced performance and efficacy.
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Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. PMC - NIH. Available at: [Link]
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Crystal structure and molecular conformation of chloro and bromo phenyl derivatives of 1, 2-diaryl-6-methoxy-1, 2, 3, 4-tetrahydroisquinoline: A comparative study with fluoro analogues. Scite. Available at: [Link]
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Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate. NIH. Available at: [Link]
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A Researcher's Guide to Assessing the Cytotoxic Effects of Novel Bromophenol Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic effects of novel bromophenol derivatives. We will move beyond a simple recitation of protocols to offer an in-depth, experience-driven perspective on experimental design, data interpretation, and the underlying scientific principles. Our focus is on building a robust, self-validating experimental narrative to rigorously evaluate the therapeutic potential of these promising marine-derived compounds.
Introduction: The Emerging Potential of Bromophenols in Oncology
Bromophenols, a diverse class of secondary metabolites predominantly found in marine algae, have garnered significant attention for their wide-ranging biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3] More recently, their potent anticancer activities have become a focal point of drug discovery efforts.[2][4][5] Novel synthesized derivatives of natural bromophenols are being explored as potential therapeutic agents that can induce cytotoxicity in cancer cells through various mechanisms, such as triggering apoptosis and modulating key signaling pathways.[4][6][7] This guide will compare and contrast different bromophenol derivatives, providing the experimental basis for evaluating their efficacy and mechanism of action.
Foundational Cytotoxicity Assessment: Establishing a Baseline
The initial step in evaluating any new compound is to determine its dose-dependent effect on cancer cell viability. This is typically achieved through metabolic assays that measure the enzymatic activity of viable cells.
The MTT Assay: A Workhorse for Viability Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides a quantitative measure of cell viability.[8] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is directly proportional to the number of metabolically active cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, HepG2, K562) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with varying concentrations of the novel bromophenol derivatives for a specified duration (e.g., 24, 48, or 72 hours).[9] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
The LDH Assay: Quantifying Cell Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is another crucial method for assessing cytotoxicity. It quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[10][11] This assay is particularly useful for confirming the cytotoxic effects observed in the MTT assay and for distinguishing between cytostatic and cytotoxic effects.
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Culture and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment in a 96-well plate.[12]
-
Supernatant Collection: After the incubation period, carefully collect an aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[10]
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10] Measure the absorbance at 490 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells lysed with a lysis buffer) and the spontaneous LDH release control (untreated cells).[13]
Data Presentation: Comparative Cytotoxicity of Bromophenol Derivatives
| Derivative | Cell Line | IC50 (µM) after 48h (MTT Assay) | % Cytotoxicity at 2x IC50 (LDH Assay) |
| Compound A | A549 | 8.5 | 65% |
| HepG2 | 12.3 | 58% | |
| Compound B | A549 | 15.2 | 42% |
| HepG2 | 21.8 | 35% | |
| Doxorubicin | A549 | 0.9 | 88% |
| HepG2 | 1.2 | 91% |
This is example data and should be replaced with experimental results.
Delving Deeper: Unraveling the Mechanism of Cell Death
Once the cytotoxic potential of the bromophenol derivatives has been established, the next critical step is to elucidate the mechanism by which they induce cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer agents.
Flow Cytometry with Annexin V/PI Staining: The Gold Standard for Apoptosis Detection
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a powerful technique to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of viable and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[14]
Experimental Protocol: Annexin V/PI Staining for Flow Cytometry
-
Cell Treatment: Treat cancer cells with the bromophenol derivatives at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.[15]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
Visualization of Experimental Workflow: Apoptosis Detection
Caption: Workflow for assessing apoptosis using Annexin V/PI staining and flow cytometry.
Caspase-3 Activity Assay: Confirming the Execution of Apoptosis
Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 is a key executioner caspase, and its activation is a hallmark of apoptosis.[16] A colorimetric or fluorometric assay can be used to measure the activity of caspase-3 in cell lysates.
Experimental Protocol: Caspase-3 Activity Assay
-
Cell Lysis: Treat cells with the bromophenol derivatives, harvest them, and lyse them using a lysis buffer provided in the assay kit.[17]
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Caspase-3 Reaction: Add the cell lysate to a 96-well plate followed by the addition of a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays).[16][18]
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours.[17] Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).
Mechanistic Insights: Exploring the Signaling Pathways
To develop a comprehensive understanding of the cytotoxic effects of novel bromophenol derivatives, it is essential to investigate the upstream signaling pathways that lead to apoptosis.
The Intrinsic Apoptosis Pathway and the Role of the Bcl-2 Family
The intrinsic, or mitochondrial, pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins.[19][20] This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[21][22] The ratio of pro- to anti-apoptotic proteins determines the cell's fate. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade.[23]
Visualization of the Intrinsic Apoptosis Pathway
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A Senior Application Scientist's Guide to the Quantitative Analysis of Halogenated Compounds in Reaction Mixtures
For: Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical development and chemical synthesis, the precise quantification of halogenated compounds within reaction mixtures is paramount. These compounds, integral to the structure and function of many active pharmaceutical ingredients (APIs), can significantly influence a reaction's yield, purity, and safety profile.[1] This guide provides an in-depth comparison of the principal analytical techniques employed for this purpose, offering field-proven insights and detailed experimental protocols to empower researchers in making informed decisions for their specific analytical challenges.
The Critical Role of Quantifying Halogenated Compounds
Halogenation is a fundamental transformation in organic synthesis, utilized to modulate the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates.[2][3] Consequently, the ability to accurately monitor the consumption of halogenated starting materials, the formation of halogenated intermediates, and the presence of any halogenated impurities is not merely a matter of process optimization but a cornerstone of quality control and regulatory compliance. Inaccurate quantification can lead to misleading structure-activity relationship (SAR) data, compromised batch quality, and potential safety concerns.
A Comparative Overview of Key Analytical Methodologies
The selection of an appropriate analytical technique hinges on a multitude of factors including the analyte's concentration, the complexity of the reaction matrix, and the required level of precision and accuracy. Here, we dissect the most prevalent methods, elucidating their underlying principles and practical considerations.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Analytes
Gas chromatography is a powerful separation technique for volatile organic compounds. When coupled with a mass spectrometer, it provides both qualitative and quantitative data with high sensitivity and specificity.[4]
Principle of Operation: In GC, a sample is vaporized and injected into a chromatographic column. An inert carrier gas (mobile phase) transports the analytes through the column, which contains a stationary phase. Separation occurs based on the differential partitioning of compounds between the two phases. The eluting compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint for identification, while the peak area is proportional to the concentration.[4]
Causality in Experimental Choices:
-
Column Selection: The choice of the stationary phase is critical. For halogenated compounds, columns with intermediate polarity, such as those containing phenyl or cyanopropyl functional groups, often provide optimal separation. The film thickness and column length are adjusted to balance resolution and analysis time.
-
Injector Temperature: Setting an appropriate injector temperature is crucial to ensure complete and rapid vaporization of the analytes without causing thermal degradation.
-
Ionization Technique: Electron Ionization (EI) is the most common method and provides reproducible fragmentation patterns for library matching. For enhanced sensitivity with certain halogenated compounds, Negative Chemical Ionization (NCI) can be employed, as it is particularly effective for electronegative species.[5]
-
Detector Selection: While MS is the gold standard for identification, an Electron Capture Detector (ECD) offers exceptional sensitivity specifically for halogenated compounds and can be a cost-effective alternative for routine quantification when analyte identity is already established.[6]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for quantitative analysis of halogenated compounds using GC-MS.
Protocol: GC-MS Quantification of a Halogenated Intermediate
-
Sample Preparation:
-
Aliquots (e.g., 100 µL) of the reaction mixture are taken at specified time points.
-
The reaction is immediately quenched by adding an appropriate solvent (e.g., cold ethyl acetate).
-
An internal standard (a non-reactive compound with similar chemical properties to the analyte) is added.
-
The organic layer is extracted, dried over anhydrous sodium sulfate, and diluted to a suitable concentration for GC-MS analysis.
-
-
Instrumental Analysis:
-
The prepared sample is injected into the GC-MS system.
-
A temperature gradient program is used to separate the components.
-
The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the analyte and internal standard.
-
-
Data Analysis:
-
The peak areas of the analyte and the internal standard are integrated.
-
A calibration curve is generated by analyzing a series of standards with known concentrations.
-
The concentration of the analyte in the reaction mixture is determined by comparing its peak area ratio to the internal standard against the calibration curve.
-
High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Polarities
HPLC is a cornerstone of pharmaceutical analysis due to its versatility in handling a wide array of compounds with varying polarities and thermal stabilities.[7]
Principle of Operation: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column. The separation mechanism can be based on polarity (normal-phase and reversed-phase), ion exchange, or size exclusion.[8]
Causality in Experimental Choices:
-
Column and Mobile Phase Selection: For many halogenated organic compounds, reversed-phase HPLC using a C18 column is the method of choice.[8] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[9][10] The gradient elution profile (the change in mobile phase composition over time) is optimized to achieve baseline separation of all components of interest.
-
Detector Selection: A UV-Vis detector is commonly used if the halogenated compound possesses a chromophore. For compounds lacking a chromophore or for enhanced sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS) is highly advantageous.[9][10]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for quantitative analysis of halogenated compounds using HPLC-UV.
Protocol: HPLC-UV Monitoring of a Halogenated API Synthesis
-
Sample Preparation:
-
A small, accurately measured aliquot of the reaction mixture is withdrawn.
-
The sample is diluted with the initial mobile phase composition to a concentration within the linear range of the detector.
-
The diluted sample is filtered through a 0.45 µm syringe filter to remove particulate matter.
-
-
Instrumental Analysis:
-
The filtered sample is injected onto a C18 reversed-phase column.
-
A gradient elution method is employed, starting with a higher aqueous composition and ramping up the organic solvent percentage.
-
The UV detector is set to a wavelength where the analyte exhibits maximum absorbance.
-
-
Data Analysis:
-
The peak area of the analyte is integrated.
-
An external standard calibration curve is constructed by injecting known concentrations of a pure reference standard of the analyte.
-
The concentration in the reaction sample is calculated from the calibration curve.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Primary Ratio Method
qNMR is a powerful technique that allows for the direct quantification of analytes in a mixture without the need for identical reference standards for each compound.[11][12]
Principle of Operation: The area of a signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[13] By comparing the integral of a specific resonance of the analyte to that of a known amount of an internal standard, the absolute or relative concentration of the analyte can be determined.[14]
Causality in Experimental Choices:
-
Internal Standard Selection: The internal standard must be of high purity, chemically inert towards the sample components, and have resonances that do not overlap with any signals from the reaction mixture.[13]
-
Pulse Sequence and Relaxation Delay: To ensure accurate integration, a sufficient relaxation delay (D1) must be used to allow all nuclei to fully relax between pulses. This is typically set to at least five times the longest spin-lattice relaxation time (T1) of the nuclei being quantified.
-
Signal Selection: A well-resolved singlet in the spectrum is ideal for quantification as it is less prone to integration errors compared to complex multiplets.[14]
Experimental Workflow: qNMR Analysis
Caption: Workflow for quantitative analysis of halogenated compounds using qNMR.
Protocol: qNMR for Determining Molar Ratio in a Reaction Mixture
-
Sample Preparation:
-
An accurately weighed amount of the reaction mixture is dissolved in a deuterated solvent (e.g., CDCl3).
-
A precisely weighed amount of a suitable internal standard (e.g., maleic acid) is added to the same solution.
-
-
NMR Data Acquisition:
-
A one-dimensional proton (¹H) NMR spectrum is acquired using a pulse sequence with a long relaxation delay (e.g., 30 seconds).
-
A sufficient number of scans are acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[14]
-
-
Data Processing and Calculation:
-
The spectrum is carefully phased and baseline corrected.
-
The integrals of a non-overlapping peak of the analyte and a peak of the internal standard are determined.
-
The molar concentration of the analyte is calculated using the following equation:
-
C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (W_standard / MW_standard) * (MW_analyte / W_sample)
-
Where C is concentration, I is the integral value, N is the number of protons for the integrated signal, W is the weight, and MW is the molecular weight.
-
-
Ion Chromatography (IC): The Choice for Ionic Halides
For the quantification of inorganic halide ions (F⁻, Cl⁻, Br⁻, I⁻) in a reaction mixture, which can be byproducts or unreacted reagents, ion chromatography is the preferred method.[15]
Principle of Operation: IC separates ions based on their affinity for an ion-exchange resin. A buffered aqueous eluent carries the sample through a column packed with the resin. The separated ions are then detected, typically by conductivity.[16] For improved sensitivity, a suppressor is used to reduce the background conductivity of the eluent.[15]
Causality in Experimental Choices:
-
Column and Eluent: Anion-exchange columns are used for halide analysis. The eluent is typically a carbonate/bicarbonate buffer, and its concentration is optimized to achieve separation of the target halides from other anions in the sample matrix.
-
Sample Preparation: Since IC analyzes aqueous samples, reaction mixtures in organic solvents require a liquid-liquid extraction to transfer the halide ions into an aqueous phase. Combustion Ion Chromatography (CIC) can be used for solid samples, where the sample is combusted and the resulting gases are absorbed into a solution for IC analysis.[17][18]
Experimental Workflow: Ion Chromatography
Caption: Workflow for quantitative analysis of halide ions using Ion Chromatography.
Quantitative Data Comparison
The performance of each technique can be summarized by key quantitative parameters. The following table provides a comparative overview based on typical applications.
| Parameter | GC-MS | HPLC-UV | qNMR | Ion Chromatography |
| Typical Analytes | Volatile, thermally stable halogenated organics | Non-volatile or thermally labile halogenated organics | Soluble organic compounds | Inorganic halide ions (F⁻, Cl⁻, Br⁻, I⁻) |
| Limit of Detection (LOD) | Low (pg to ng) | Moderate (ng to µg) | High (µg to mg) | Low (ppb to ppm) |
| Limit of Quantification (LOQ) | Low (ng) | Moderate (µg) | High (mg) | Low (ppm) |
| Linearity (R²) | > 0.99 | > 0.99 | Not applicable (primary method) | > 0.99 |
| Precision (%RSD) | < 5% | < 2% | < 1% | < 5% |
| Matrix Effect | Can be significant, requires cleanup | Moderate, can be minimized with good separation | Low | Can be significant, requires dilution or matrix matching |
| Sample Throughput | Moderate | High | Low | High |
Conclusion: Selecting the Optimal Technique
There is no single "best" method for the quantitative analysis of halogenated compounds in reaction mixtures. The optimal choice is dictated by the specific requirements of the analysis.
-
GC-MS is the go-to technique for volatile and semi-volatile halogenated compounds, offering excellent sensitivity and structural confirmation.[19]
-
HPLC provides unparalleled versatility for a wide range of compounds, particularly those that are non-volatile or thermally sensitive.[9][10]
-
qNMR stands out as a primary ratio method, offering high precision and accuracy without the need for compound-specific calibration standards, making it ideal for purity assessments and the analysis of novel compounds.[11][12]
-
Ion Chromatography is the undisputed choice for the specific and sensitive quantification of inorganic halide ions.[15][20]
By understanding the principles, strengths, and limitations of each of these powerful analytical tools, researchers can design robust and reliable methods to ensure the quality, safety, and efficacy of their chemical syntheses and drug development programs.
References
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Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link]
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Yamamoto, A., et al. (2017). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plant. Journal of Environmental Chemistry. [Link]
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Flores, E. M. M., et al. (2020). Halogen Determination in Food and Biological Materials using Plasma-based Techniques: Challenges and Trends of Sample Preparation. Food Research International. [Link]
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Safety Operating Guide
Personal protective equipment for handling 2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene
Comprehensive Safety and Handling Guide: 2-Bromo-3-(4-chloro-3-methylphenyl)-1-propene
This guide provides essential, field-proven safety protocols for the handling and disposal of this compound. As this compound is a substituted allylic bromide, this document is grounded in the established best practices for handling reactive halogenated organic compounds, which are known for their potential toxicity and reactivity. The procedures outlined below are designed to empower researchers to work safely by understanding the causality behind each safety measure.
Hazard Assessment: Understanding the Risk Profile
This compound is not a common chemical with extensive, publicly available toxicological data. Therefore, a conservative approach to safety is mandatory. Its structure contains two key toxaphores: an allylic bromide and a chlorinated aromatic ring .
-
Allylic Bromides : This functional group is known for its high reactivity as an alkylating agent. Such compounds are often lachrymators (tear-producing), corrosive to skin and mucous membranes, and may be toxic if inhaled or absorbed through the skin.[1][2] They can cause severe burns and damage to the respiratory tract.[3][4]
-
Halogenated Organic Compounds : These compounds as a class present various hazards, including potential carcinogenicity and the ability to cause genetic defects.[5] Upon combustion or thermal decomposition, they can release highly toxic and corrosive gases such as hydrogen bromide and hydrogen chloride.[5][6]
Primary Routes of Exposure:
-
Inhalation: Vapors can cause severe respiratory irritation, burns, and potential systemic toxicity.[3]
-
Dermal Contact: The compound is expected to be corrosive and readily absorbed through the skin, potentially causing severe burns and systemic harm.[3][7]
-
Eye Contact: Poses a severe risk of serious eye damage, including burns and potential blindness.[3][7]
-
Ingestion: Harmful or fatal if swallowed; can cause severe burns to the mouth, throat, and stomach.[3][4]
The Hierarchy of Controls: Engineering and Administrative Safeguards
Before selecting Personal Protective Equipment (PPE), all work must be grounded in robust engineering and administrative controls. PPE is the last line of defense.
-
Engineering Controls :
-
Chemical Fume Hood : All handling of this compound, including weighing, transfers, reaction setup, and workup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[6]
-
Ventilation : Ensure the laboratory has adequate general ventilation. Work areas should be designed to avoid the accumulation of vapors.
-
Safety Equipment : An operational eyewash station and safety shower must be immediately accessible in the work area.[6]
-
-
Administrative Controls :
-
Restricted Access : Designate areas where this compound is stored and handled, with access limited to trained and authorized personnel.
-
Standard Operating Procedures (SOPs) : Develop and strictly follow a detailed SOP for any procedure involving this compound.
-
Prior Approval : Obtain special instructions and approval before use. Do not handle until all safety precautions have been read and understood.[5][6]
-
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential. The following table summarizes the minimum required PPE for various laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | Safety glasses with side shields | Nitrile gloves (single pair) | Cotton/polyester blend lab coat | Not required if containers are sealed |
| Weighing & Aliquoting (in fume hood) | Chemical splash goggles and face shield | Double-gloved with nitrile or neoprene gloves | Chemical-resistant apron over a flame-resistant lab coat | Not required if performed in a certified fume hood |
| Reaction Setup & Workup (in fume hood) | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl, Viton®) over nitrile gloves | Chemical-resistant apron over a flame-resistant lab coat | Not required if performed in a certified fume hood |
| Large-Scale Operations (>5g) or Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl, Viton®) | Full-body chemical-resistant suit | Air-purifying respirator with organic vapor cartridge or SCBA |
Rationale and Selection Details
-
Eye and Face Protection :
-
Causality : Due to the severe corrosive nature of allylic bromides, protecting the eyes from splashes is critical.[3] A face shield is required in addition to goggles to protect the entire face from splashes during transfers or reactions.[5]
-
Specification : Goggles must be chemical splash-proof, conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[8]
-
-
Hand Protection :
-
Causality : No single glove material is impervious to all chemicals.[9] Halogenated organic compounds can degrade or permeate standard disposable gloves quickly. A double-gloving strategy provides layered protection.
-
Inner Glove (Nitrile) : Provides good dexterity and splash protection for incidental contact.[4][10]
-
Outer Glove (Butyl or Viton®) : For tasks with higher splash potential or longer duration, a more robust glove is necessary. Butyl rubber offers excellent resistance to many corrosive acids and esters, while Viton® provides superior protection against aromatic and halogenated hydrocarbons.[11] Always inspect gloves for tears or degradation before use and remove them using the proper technique to avoid skin contact.[5][12]
-
-
Body Protection :
-
Causality : A standard cotton lab coat offers minimal protection from chemical splashes. A flame-resistant (FR) lab coat is recommended due to the flammability of similar allylic compounds.[1][2][9] A chemical-resistant apron provides an additional barrier against corrosive spills.[13] For significant spill risk, a full chemical-resistant suit is necessary.
-
-
Respiratory Protection :
-
Causality : While a fume hood is the primary control, respiratory protection is required if engineering controls fail or during a large spill cleanup where vapor concentrations may exceed exposure limits.[8][14]
-
Specification : Use a NIOSH-approved respirator with an organic vapor (OV) cartridge. For emergency situations with unknown concentrations, a self-contained breathing apparatus (SCBA) is required.[3][14]
-
Operational and Disposal Plans
A safe experiment includes a plan for cleanup and disposal from the very beginning.
Step-by-Step Handling Protocol
-
Preparation : Cordon off the work area. Ensure the fume hood is operational and the sash is at the appropriate height. Verify the eyewash and safety shower are unobstructed.
-
Don PPE : Put on all required PPE as outlined in the table above, starting with the lab coat, then goggles/face shield, and finally gloves (inner then outer).
-
Chemical Handling : Conduct all manipulations deep within the fume hood. Use non-sparking tools and ensure all equipment is grounded to prevent static discharge.[2][3] Keep containers tightly closed when not in use.
-
Post-Handling : After use, carefully clean all equipment.
-
Doff PPE : Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Remove the outer gloves first, then the apron, face shield/goggles, and finally the inner gloves. Wash hands thoroughly with soap and water.[12]
Emergency Procedures: Spill Response
Waste Disposal Plan
Halogenated organic waste must be disposed of as hazardous waste. Never pour it down the drain.[8][15]
-
Waste Segregation :
-
Liquid Waste : Collect all liquid residues containing the compound in a dedicated, clearly labeled, sealed waste container. The container should be marked "Halogenated Organic Waste."
-
Solid Waste : All contaminated disposable items (gloves, absorbent pads, filter paper, etc.) must be collected in a separate, sealed, and clearly labeled hazardous waste bag or container.[12]
-
-
Decontamination of Glassware : Rinse contaminated glassware with a small amount of an appropriate organic solvent (e.g., acetone). The first rinseate must be collected as halogenated hazardous waste. Subsequent rinses can be handled as non-halogenated waste if the initial rinse was thorough.
-
Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department. Ensure all waste containers are properly labeled with the chemical name and associated hazards.[3][6] Incineration at a licensed hazardous waste facility is a common disposal method for such compounds.[15]
First Aid Measures
Immediate action is critical in case of exposure.
-
Inhalation : Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][12]
-
Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[7][8] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]
References
-
Thermo Fisher Scientific. (2009). Safety Data Sheet: 3-Bromo-2-methylpropene.
-
Echemi. (2019). 2-Bromo-3-(4-fluoro-3-methylphenyl)prop-1-ene Safety Data Sheets.
-
MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
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Fisher Scientific. (2010). Safety Data Sheet: 2-Bromo-3,3,3-trifluoro-1-propene.
-
Aaron Chemicals LLC. (2024). Safety Data Sheet: 4-Bromo-3-fluoro-2-methylphenol.
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ChemicalBook. (2025). Allyl bromide - Safety Data Sheet.
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Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
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Dr.Oracle. (2025). What are the immediate steps to follow after exposure to bromo-4-nitrobenzene and for how long?.
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ChemTalk. (n.d.). Lab Safety Equipment & PPE.
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Environmental Health and Safety, OSHA. (n.d.). OSHA Glove Selection Chart.
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Organic Chemistry at CU Boulder. (n.d.). Protective Gear.
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Loba Chemie. (2016). ALLYL BROMIDE FOR SYNTHESIS MSDS.
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PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation.
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GOV.UK. (n.d.). Bromine: incident management.
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Sigma-Aldrich. (2024). Safety Data Sheet.
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US EPA. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
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Purolite. (n.d.). Bromide Removal.
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UC Merced Environmental Health & Safety. (n.d.). Choosing The Correct PPE.
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Advanced Chemical Intermediates. (n.d.). Safety Data Sheet: 2-Bromo-1-(4-chloro-phenyl)-propan-1-one.
-
Sigma-Aldrich. (2025). Safety Data Sheet.
-
Sdfine. (n.d.). ALLYL BROMIDE GHS Safety Data Sheet.
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Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
